cis-Tranexamic acid-13C2,15N
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-((15N)azanyl(113C)methyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11)/i5+1,8+1,9+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDJEQRTZSCIOI-XGOBPNGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1[13CH2][15NH2])[13C](=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of cis-Tranexamic Acid-13C2,15N in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Tranexamic acid-13C2,15N is a stable isotope-labeled derivative of tranexamic acid, a well-established antifibrinolytic agent. This isotopically enriched compound has become an indispensable tool in biomedical and pharmaceutical research, primarily serving two critical functions: as a tracer to elucidate the metabolic fate and pharmacokinetic properties of tranexamic acid, and as an internal standard for the precise quantification of the parent drug in complex biological matrices. This technical guide provides an in-depth exploration of the applications of this compound, detailing its use in experimental protocols and presenting relevant quantitative data for the scientific community.
Core Applications in Research
The unique properties of this compound, specifically its mass difference from the unlabeled tranexamic acid, make it an ideal tool for mass spectrometry-based analytical techniques. Its primary applications in a research setting are detailed below.
Internal Standard for Bioanalytical Quantification
The most prevalent use of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][2][3] This is crucial for accurate and precise quantification of tranexamic acid in biological samples such as human plasma and serum.[4][5] The stable isotope-labeled standard is added to the biological sample at a known concentration at the beginning of the sample preparation process. It co-elutes with the unlabeled tranexamic acid during chromatography and is detected by the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, any variations in sample preparation, injection volume, and ionization efficiency can be normalized, leading to highly reliable results.
This protocol is a composite of methodologies described in the scientific literature.[1][4][5][6]
a. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of a working solution of this compound (the internal standard) in methanol.
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
b. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile). The elution is often performed using an isocratic or gradient program.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is typical.
-
Injection Volume: 5-10 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
c. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically employed.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both tranexamic acid and its labeled internal standard.
-
Tranexamic Acid: The precursor ion [M+H]+ is m/z 158.1, and a common product ion is m/z 123.1.
-
This compound: The precursor ion [M+H]+ is m/z 161.1, and the corresponding product ion is m/z 126.1.
-
-
Ion Source Parameters: Parameters such as ion spray voltage, nebulizer gas, and source temperature are optimized to achieve maximum signal intensity.
The following tables summarize the quantitative data from various studies that have validated LC-MS/MS methods for tranexamic acid quantification using a stable isotope-labeled internal standard.
Table 1: Linearity and Sensitivity of Tranexamic Acid Quantification
| Parameter | Concentration Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Linearity | 100 - 15,000 | 100 | [5] |
| Linearity | 1,000 - 1,000,000 | 1,000 | [4] |
| Linearity | 20 - 10,000 | 20 | [7] |
LLOQ: Lower Limit of Quantification
Table 2: Precision and Accuracy of Tranexamic Acid Quantification
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Low | 300 | < 5 | < 5 | 95-105 | [5] |
| Medium | 7,500 | < 5 | < 5 | 95-105 | [5] |
| High | 12,000 | < 5 | < 5 | 95-105 | [5] |
| Low | 3,000 | < 3 | < 3 | 90-110 | [4] |
| High | 750,000 | < 3 | < 3 | 90-110 | [4] |
QC: Quality Control; %RSD: Percent Relative Standard Deviation
Table 3: Recovery of Tranexamic Acid from Human Plasma
| Analyte | Mean Recovery (%) | Reference |
| Tranexamic Acid | > 90 | [1] |
| Tranexamic Acid | 76.01 | [6] |
Tracer in Pharmacokinetic and Metabolic Studies
While less commonly documented in readily available literature compared to its use as an internal standard, this compound has the potential to be used as a tracer in pharmacokinetic and metabolic studies. In such studies, a known dose of the labeled compound is administered to a subject, and its absorption, distribution, metabolism, and excretion (ADME) are monitored over time. By analyzing biological samples (e.g., plasma, urine, feces) for the presence of the labeled drug and its metabolites, researchers can gain insights into:
-
Bioavailability: The fraction of the administered dose that reaches the systemic circulation.
-
Metabolic Pathways: The biotransformation of tranexamic acid into its metabolites.
-
Elimination Routes: The primary pathways through which the drug and its metabolites are excreted from the body.
While specific studies detailing the use of this compound as a metabolic tracer are not abundant, the principles of such studies are well-established in the field of drug metabolism and pharmacokinetics. Often, radiolabeled compounds (e.g., with 14C) are used for mass balance studies to ensure the detection of all metabolites.[8][9][10][11] However, stable isotope labeling offers the advantage of not involving radioactivity.
Experimental workflow for an isotope tracer study.
Mechanism of Action: Antifibrinolytic Signaling Pathway
Tranexamic acid exerts its therapeutic effect by inhibiting fibrinolysis, the process of blood clot breakdown. It is a synthetic analog of the amino acid lysine and acts as a competitive inhibitor of plasminogen.
Plasminogen, the inactive precursor of the enzyme plasmin, has specific lysine-binding sites that allow it to bind to fibrin within a blood clot. This binding is essential for its activation to plasmin by tissue plasminogen activator (t-PA). Plasmin then degrades the fibrin mesh, leading to clot dissolution.
Tranexamic acid competitively blocks the lysine-binding sites on plasminogen, thereby preventing it from binding to fibrin. This inhibition of plasminogen binding to fibrin significantly reduces the rate of plasmin formation and subsequently slows down the breakdown of the clot, promoting hemostasis.
Antifibrinolytic signaling pathway of tranexamic acid.
Conclusion
This compound is a powerful and versatile tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its primary application as an internal standard in LC-MS/MS assays enables the accurate and reliable quantification of tranexamic acid in biological matrices, which is fundamental for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. While its use as a metabolic tracer is less extensively documented, the principles of stable isotope labeling position it as a valuable compound for investigating the ADME properties of tranexamic acid. The continued application of such labeled compounds will undoubtedly contribute to a deeper understanding of the pharmacology of tranexamic acid and aid in the development of optimized therapeutic regimens.
References
- 1. recipp.ipp.pt [recipp.ipp.pt]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A validated assay for the quantitative analysis of tranexamic acid in human serum by liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. Liquid chromatography-tandem mass spectrometry method for the determination of tranexamic acid in human plasma. | Sigma-Aldrich [sigmaaldrich.com]
- 8. HUMAN MASS BALANCE STUDY OF TAS-102 USING 14C ANALYZED BY ACCELERATOR MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase I, Open-Label, Mass Balance Study of [14C]-Iberdomide in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | A mass balance study of [14C]SHR6390 (dalpiciclib), a selective and potent CDK4/6 inhibitor in humans [frontiersin.org]
- 11. cidara.com [cidara.com]
Physical and chemical properties of labeled tranexamic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of isotopically labeled tranexamic acid, a crucial tool in pharmaceutical research and development. This document details the synthesis, analysis, and application of these labeled compounds, offering valuable insights for researchers in drug metabolism, pharmacokinetics, and mechanistic studies.
Core Physical and Chemical Properties
Isotopically labeled tranexamic acid, where one or more atoms have been replaced by their isotope, is chemically identical to the unlabeled drug but can be readily traced and quantified. The most commonly used isotopes for labeling tranexamic acid are Carbon-13 (¹³C), Carbon-14 (¹⁴C), and Tritium (³H). The choice of isotope depends on the specific application, with stable isotopes like ¹³C being ideal for mass spectrometry-based metabolic studies and radioactive isotopes like ¹⁴C and ³H enabling sensitive detection in tracer studies.
A summary of the key physical and chemical properties of various labeled and unlabeled forms of tranexamic acid is presented in Table 1. This data is essential for accurate experimental design and interpretation.
Table 1: Physical and Chemical Properties of Unlabeled and Labeled Tranexamic Acid
| Property | Unlabeled Tranexamic Acid | [¹³C₆]-Tranexamic Acid | [¹³C₂, ¹⁵N]-Tranexamic Acid |
| Chemical Formula | C₈H₁₅NO₂ | C₂¹³C₆H₁₅NO₂ | C₆¹³C₂H₁₅¹⁵NO₂ |
| Molecular Weight ( g/mol ) | 157.21 | 163.17 | 160.19[1] |
| Appearance | White or almost white, crystalline powder[2] | Solid | Solid[3] |
| Solubility | Freely soluble in water and glacial acetic acid; very slightly soluble in ethanol; practically insoluble in ether.[2] | Information not readily available, but expected to be similar to unlabeled tranexamic acid. | Water: slightly soluble[3] |
| Melting Point (°C) | >300 (decomposes) | Information not readily available. | Information not readily available. |
| Isotopic Enrichment | N/A | ≥99% ¹³C[4] | Information not readily available. |
| Purity | Conforms to pharmacopeial standards. | ≥98%[4] | >95% (HPLC)[1] |
| Storage Temperature | Room temperature; do not freeze.[5] | Information not readily available. | +4°C[1] |
Synthesis of Labeled Tranexamic Acid
The synthesis of isotopically labeled tranexamic acid requires specialized techniques to incorporate the desired isotope at a specific position within the molecule. While detailed proprietary synthesis methods are often not fully disclosed, the general principles and published routes for unlabeled tranexamic acid can be adapted for isotopic labeling.
General Synthetic Strategies
Several synthetic routes for tranexamic acid have been reported, often starting from p-aminomethylbenzoic acid or dimethyl terephthalate.[6][7][8] The key step for isotopic labeling is the introduction of the labeled precursor at an appropriate stage. For example, in syntheses starting from p-aminomethylbenzoic acid, the aminomethyl group or the carboxylic acid group can be targeted for ¹⁴C or ¹³C labeling.
A common approach for synthesizing tranexamic acid involves the catalytic hydrogenation of p-aminomethylbenzoic acid under alkaline conditions.[6]
Caption: General synthesis scheme for labeled tranexamic acid.
Tritium Labeling
Tritium labeling can be achieved through several methods, including catalytic tritium-halogen exchange or the use of tritiated reducing agents.[9][10] A common strategy involves the reduction of a suitable precursor with a tritiated borohydride reagent. The choice of solvent is critical to maximize the specific radioactivity of the final product.[10]
Experimental Protocols for Analysis
Accurate quantification and characterization of labeled tranexamic acid are essential for its use in research. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques.
HPLC Analysis
Reverse-phase HPLC is a widely used method for the analysis of tranexamic acid. Since tranexamic acid lacks a strong chromophore, pre-column derivatization is often necessary for UV detection.[11] Alternatively, detection can be performed at a low wavelength (e.g., 220 nm).[12]
A typical HPLC method for tranexamic acid analysis: [12]
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of a buffer (e.g., 0.23% sodium lauryl sulfate in a phosphate buffer, pH 2.5) and methanol (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
LC-MS/MS Analysis
LC-MS/MS offers high sensitivity and selectivity for the quantification of tranexamic acid and its labeled analogues in biological matrices, often without the need for derivatization. Isotopically labeled tranexamic acid (e.g., [¹³C₂, ¹⁵N]-tranexamic acid) is an ideal internal standard for these assays.[3][13]
A representative LC-MS/MS protocol for tranexamic acid in plasma: [14][15]
-
Sample Preparation: Protein precipitation with acetonitrile or a supported liquid extraction.
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) or reverse-phase chromatography.
-
Mass Spectrometry: Electrospray ionization in positive mode (ESI+).
-
MRM Transitions:
-
Tranexamic Acid: m/z 158.2 → 113.1
-
[¹³C₂, ¹⁵N]-Tranexamic Acid (Internal Standard): m/z 161.1 → 115.1
-
Caption: Workflow for LC-MS/MS analysis of tranexamic acid.
Applications in Research
Labeled tranexamic acid is an invaluable tool for elucidating the drug's mechanism of action, metabolic fate, and pharmacokinetic profile.
Mechanism of Action and Signaling Pathways
Tranexamic acid exerts its antifibrinolytic effect by competitively inhibiting the binding of plasminogen to fibrin. This prevents the conversion of plasminogen to plasmin, the enzyme responsible for fibrin degradation.[16] Labeled tranexamic acid can be used in receptor binding assays to study its interaction with plasminogen and other components of the fibrinolytic system.
Caption: Mechanism of action of labeled tranexamic acid.
Metabolic Fate and Pharmacokinetics
Studies using radiolabeled tranexamic acid have shown that it is primarily excreted unchanged in the urine, with minimal metabolism.[17] The use of labeled compounds allows for precise determination of absorption, distribution, metabolism, and excretion (ADME) parameters, which are critical for drug development and regulatory approval.
Conclusion
Isotopically labeled tranexamic acid is a powerful and essential tool for researchers in the pharmaceutical sciences. The ability to trace and quantify this important antifibrinolytic agent with high precision provides invaluable data for understanding its mechanism of action, pharmacokinetics, and metabolic fate. The information and protocols outlined in this guide are intended to support the design and execution of robust and informative studies utilizing labeled tranexamic acid.
References
- 1. Tranexamic Acid-13C2,15N | LGC Standards [lgcstandards.com]
- 2. Tranexamic Acid | 1197-18-8 [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. schd-shimadzu.com [schd-shimadzu.com]
- 5. ghsupplychain.org [ghsupplychain.org]
- 6. CN108752226A - The preparation method of tranexamic acid - Google Patents [patents.google.com]
- 7. WO2021111475A1 - Process for preparing tranexamic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Tranexamic Acid Injection and Its Related Substances by RP-HPLC [journal11.magtechjournal.com]
- 13. recipp.ipp.pt [recipp.ipp.pt]
- 14. jyoungpharm.org [jyoungpharm.org]
- 15. researchgate.net [researchgate.net]
- 16. Tranexamic acid: a review of its use in the treatment of hyperfibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolism of plasminogen in healthy subjects: effect of tranexamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for cis-Tranexamic acid-13C2,15N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of cis-Tranexamic acid-13C2,15N, a stable isotope-labeled internal standard crucial for accurate quantification in research and clinical settings. The guide details its commercial availability, mechanism of action, and protocols for its use in quantitative analysis.
Introduction to this compound
This compound is the isotopically labeled form of cis-tranexamic acid, a synthetic derivative of the amino acid lysine.[1] Its primary application in a research context is as an internal standard for mass spectrometry-based quantification of tranexamic acid in biological matrices.[1] The stable isotope label ensures that its chemical and physical properties are nearly identical to the unlabeled analyte, but it is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. This allows for precise and accurate measurement by correcting for variations in sample preparation and instrument response.[2] Tranexamic acid itself is an antifibrinolytic agent that functions by inhibiting the breakdown of fibrin clots.[3]
Commercial Availability
Several specialized chemical suppliers offer this compound for research purposes. The following table summarizes key information from various vendors.
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| MedChemExpress | This compound | HY-W778393 | 1557000-06-2 | C6¹³C₂H₁₅¹⁵NO₂ | 160.19 |
| Axios Research | cis-Tranexamic Acid-13C2-15N | AR-T05689 | N/A | C₆¹³C₂H₁₅¹⁵NO₂ | Not Specified |
| Pharmaffiliates | This compound | PA STI 084140 | 1557000-06-2 | C₆¹³C₂H₁₅¹⁵NO₂ | 160.19 |
| Coompo | This compound | C259630 | 1557000-06-2 | Not Specified | Not Specified |
Mechanism of Action: Inhibition of Fibrinolysis
Tranexamic acid's therapeutic effect stems from its ability to block the lysine-binding sites on plasminogen.[4] This prevents plasminogen from converting to plasmin, the active enzyme responsible for degrading fibrin clots.[3] By inhibiting this process, tranexamic acid helps to stabilize clots and reduce bleeding.[5]
Experimental Protocols
Quantification of Tranexamic Acid in Human Plasma using LC-MS/MS
This protocol is a generalized procedure based on established methods for the analysis of tranexamic acid in biological fluids.[2][6] this compound is used as the internal standard (IS).
1. Materials and Reagents:
-
Tranexamic acid reference standard
-
This compound (Internal Standard)
-
Human plasma (blank)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
2. Preparation of Stock and Working Solutions:
-
Tranexamic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve tranexamic acid in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the tranexamic acid stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard.
3. Sample Preparation:
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add a fixed amount of the internal standard working solution.
-
Add 500 µL of acetonitrile to precipitate proteins.[2]
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC Column: A C18 column is typically used.[6]
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of tranexamic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. recipp.ipp.pt [recipp.ipp.pt]
- 3. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. droracle.ai [droracle.ai]
- 6. A validated assay for the quantitative analysis of tranexamic acid in human serum by liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to the Role of Stable Isotope-Labeled Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, particularly within the realm of liquid chromatography-mass spectrometry (LC-MS), the pursuit of accurate and precise quantification of analytes in complex biological matrices is paramount. This guide provides an in-depth exploration of stable isotope-labeled internal standards (SIL-ISs), their fundamental principles, and their critical role in achieving robust and reliable bioanalytical data. The use of a suitable internal standard is a cornerstone of high-quality quantitative analysis, serving to correct for variability throughout the analytical process.[1][2] SIL-ISs are widely considered the gold standard for these applications due to their ability to closely mimic the analyte of interest.[1][3]
Core Principles: Why SIL-ISs are Superior
An ideal internal standard (IS) should have physicochemical properties as close to the analyte as possible. This ensures it experiences the same variations during sample preparation, chromatography, and detection.[1][4] SIL-ISs achieve this by being structurally identical to the analyte, with the only difference being the substitution of one or more atoms with their heavier stable isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1][5]
This near-perfect analogy allows the SIL-IS to:
-
Co-elute with the analyte: Ensuring both compounds experience the same chromatographic conditions and, crucially, the same matrix effects at the point of ionization.[1][4][6]
-
Exhibit identical extraction recovery: Any loss of the analyte during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) will be mirrored by a proportional loss of the SIL-IS.[6]
-
Experience the same ionization efficiency: Co-eluting matrix components can suppress or enhance the ionization of the analyte in the mass spectrometer's source, a major source of error.[1] Because the SIL-IS is affected in the same manner, the ratio of the analyte to the IS response remains constant and accurate.[1]
The primary role of an internal standard is to compensate for variability in dilutions, sample preparation, and instrumental parameters.[7] With the advent of LC-MS for quantitative bioanalysis, the main purpose of an internal standard has become to correct for detection errors.[7]
The Impact of SIL-IS on Data Quality: A Quantitative Comparison
The implementation of a SIL-IS significantly enhances the accuracy and precision of bioanalytical methods compared to using a structural analog IS or no IS at all. Structural analogs, while similar, can have different retention times, extraction recoveries, and ionization efficiencies, making them less effective at compensating for analytical variability.[1][7]
| Parameter | Without Internal Standard | With Structural Analog IS | With Stable Isotope-Labeled IS (SIL-IS) |
| Accuracy (% Bias) | Can be highly variable (> ±30%) | Improved, but can still show significant bias (e.g., up to 15%)[8] | Typically within ±5% of the nominal value[7][9] |
| Precision (%RSD) | Often > 20% | Generally 10-20% | Consistently < 15% (often < 5%)[5] |
| Matrix Effect | Uncorrected, leading to high variability and inaccuracy. | Partial and often inconsistent correction. | Effective compensation, leading to reliable data across different biological lots.[5] |
| Recovery | Uncorrected for sample-to-sample variations. | Partial correction, but can differ from the analyte. | Consistent and reliable correction for losses during sample preparation.[6] |
This table is a summary of typical performance characteristics and may vary depending on the specific assay and analyte.
A study on the anticancer drug Kahalalide F demonstrated a significant improvement in assay performance when switching from a structural analog IS to a SIL-IS.[5] The mean bias with the analog IS was 96.8% with a standard deviation of 8.6%, while the SIL-IS resulted in a mean bias of 100.3% with a standard deviation of 7.6%.[7] This indicates a significant improvement in both precision and accuracy with the use of the SIL-IS.[7]
Experimental Workflow and Logical Relationships
The integration of a SIL-IS into a bioanalytical workflow is a straightforward yet critical step. The following diagrams illustrate a typical experimental workflow and the logical principle behind how a SIL-IS compensates for analytical variability.
Caption: A typical bioanalytical workflow incorporating a SIL-IS.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Perspective on LC-MS(/MS) for biotherapeutic and biomarker proteins in research and regulated Bioanalysis: a consolidation of more than a decade of experience across the European Bioanalysis Forum community (Part 1: “The What”) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. waters.com [waters.com]
- 7. scispace.com [scispace.com]
- 8. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Applications of cis-Tranexamic Acid-¹³C₂,¹⁵N as a Tracer: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Tranexamic acid-¹³C₂,¹⁵N is a stable isotope-labeled analog of tranexamic acid, a synthetic derivative of the amino acid lysine with potent antifibrinolytic properties. Its primary application in research and drug development is as an internal standard for the highly accurate quantification of tranexamic acid in biological matrices. While its use as a metabolic tracer is less documented, this guide will explore both its established role and its potential applications in tracing the metabolic fate and pharmacokinetic profile of tranexamic acid.
Tranexamic acid exerts its effect by competitively inhibiting the activation of plasminogen to plasmin, a key enzyme in the dissolution of fibrin clots.[1] This action helps to stabilize clots and prevent excessive bleeding.[2] Understanding its pharmacokinetics and metabolism is crucial for optimizing dosing regimens and ensuring its safe and effective use in various clinical settings, including surgery, trauma, and the treatment of heavy menstrual bleeding.[3]
Core Application: Internal Standard for Quantitative Analysis
The most prevalent use of cis-Tranexamic acid-¹³C₂,¹⁵N is as an internal standard in analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label ensures that its chemical and physical properties are nearly identical to the unlabeled analyte, tranexamic acid. This allows it to co-elute during chromatography and experience similar ionization efficiency in the mass spectrometer, thereby correcting for variations in sample preparation and instrument response.
Experimental Protocol: Quantification of Tranexamic Acid in Human Plasma using UHPLC-MS/MS with cis-Tranexamic Acid-¹³C₂,¹⁵N as an Internal Standard
This protocol is adapted from a validated method for the determination of tranexamic acid in human plasma.[4]
1. Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add a known concentration of cis-Tranexamic acid-¹³C₂,¹⁵N solution as the internal standard (IS).
-
Perform protein precipitation by adding 300 µL of acetonitrile containing 0.5% (v/v) formic acid.
-
Vortex the mixture for 1 minute to ensure thorough mixing and precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for analysis.
2. Chromatographic Separation (UHPLC):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for retaining the polar tranexamic acid.
-
Mobile Phase: An isocratic elution with a mixture of acetonitrile and water (e.g., 75:25, v/v) with a small amount of formic acid (e.g., 0.1%) to improve peak shape.
-
Flow Rate: A typical flow rate for UHPLC is between 0.2 and 0.5 mL/min.
-
Injection Volume: 1-5 µL of the prepared supernatant.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.
3. Mass Spectrometric Detection (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Tranexamic Acid: The precursor ion [M+H]⁺ is m/z 158.2. A characteristic product ion for quantification would be m/z 95.15.[4]
-
cis-Tranexamic Acid-¹³C₂,¹⁵N (IS): The precursor ion [M+H]⁺ is m/z 161.2. The corresponding product ion would be monitored for quantification.
-
-
Data Analysis: The peak area ratio of the analyte (tranexamic acid) to the internal standard (cis-Tranexamic acid-¹³C₂,¹⁵N) is calculated and used to determine the concentration of tranexamic acid in the original plasma sample by referencing a standard curve.
Caption: Workflow for the quantification of tranexamic acid in plasma.
Pharmacokinetics of Tranexamic Acid
Numerous studies have characterized the pharmacokinetic profile of unlabeled tranexamic acid following different routes of administration. A summary of key pharmacokinetic parameters is presented below.
| Parameter | Intravenous (IV) Administration | Intramuscular (IM) Administration | Oral Administration | Reference |
| Bioavailability | 100% | ~100% | 30-50% | [5] |
| Time to Peak Concentration (Tmax) | N/A | ~30 minutes | 2-3 hours | [5] |
| Elimination Half-life | ~2 hours | ~2 hours | ~3 hours | [5] |
| Plasma Clearance | 9.4 - 10.1 L/h | N/A | N/A | [5][6] |
| Volume of Distribution (Central) | 7.7 - 10.1 L | N/A | N/A | [5][6] |
| Primary Route of Excretion | Renal (unchanged drug) | Renal (unchanged drug) | Renal (unchanged drug) | [1] |
Potential Application: Metabolic Tracer Studies
Hypothetical Experimental Protocol: In Vivo Metabolic Tracing of cis-Tranexamic Acid-¹³C₂,¹⁵N
This hypothetical protocol outlines how cis-Tranexamic acid-¹³C₂,¹⁵N could be used as a tracer to investigate its distribution and potential biotransformation.
1. Animal Model and Dosing:
-
Select an appropriate animal model (e.g., rats or mice).
-
Administer a single dose of cis-Tranexamic acid-¹³C₂,¹⁵N via the desired route (e.g., intravenous or oral). The dose should be sufficient to allow for detection of the labeled compound and any potential metabolites.
2. Sample Collection:
-
Collect biological samples at various time points post-administration. This would include blood (for plasma), urine, and feces.
-
For tissue distribution studies, tissues of interest (e.g., liver, kidneys) would be harvested at the end of the study.
3. Sample Processing:
-
Plasma, urine, and fecal homogenates would be prepared.
-
Tissues would be homogenized.
-
All samples would undergo an extraction procedure (e.g., protein precipitation followed by solid-phase extraction) to isolate the drug and any potential metabolites.
4. Analytical Detection:
-
The extracts would be analyzed using high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) or Orbitrap MS.
-
The mass spectrometer would be operated in a full-scan mode to detect the parent labeled drug (m/z 161.2) and any potential metabolites that retain the ¹³C and ¹⁵N labels. The mass shift from the unlabeled drug would confirm the presence of metabolites derived from the administered tracer.
5. Data Analysis:
-
The detected labeled species would be identified based on their accurate mass and fragmentation patterns.
-
The concentration of the parent labeled drug and its metabolites in different samples over time would be determined to map its pharmacokinetic profile, distribution, and excretion pathways.
Caption: Hypothetical workflow for a metabolic tracer study.
Mechanism of Action: Antifibrinolytic Pathway
Tranexamic acid functions by interfering with the fibrinolytic system. The following diagram illustrates its mechanism of action.
Caption: Mechanism of action of tranexamic acid.
Conclusion
cis-Tranexamic acid-¹³C₂,¹⁵N is an indispensable tool for the accurate quantification of tranexamic acid in biological samples, serving as a reliable internal standard in mass spectrometry-based assays. While its application as a metabolic tracer to delineate the in vivo fate of tranexamic acid is a logical extension of its properties, this area remains to be fully explored in published research. The methodologies outlined in this guide provide a framework for both its current, validated use and its potential future applications in advancing our understanding of this important antifibrinolytic agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tranexamic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. aacnjournals.org [aacnjournals.org]
- 4. recipp.ipp.pt [recipp.ipp.pt]
- 5. thebloodtrials.org [thebloodtrials.org]
- 6. Population Pharmacokinetics and Pharmacodynamics of Tranexamic Acid in Women Undergoing Cesarean Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Tranexamic Acid in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard
INTRODUCTION Tranexamic acid (TXA) is a synthetic analog of the amino acid lysine that functions as an antifibrinolytic agent. It is critically employed to reduce or prevent hemorrhage in various clinical scenarios, including major trauma, postpartum bleeding, and surgery. Accurate and reliable quantification of tranexamic acid in biological matrices is essential for pharmacokinetic and pharmacodynamic studies, as well as for therapeutic drug monitoring to ensure optimal patient outcomes.
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of tranexamic acid in human plasma. The method utilizes cis-Tranexamic acid-13C2,15N as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The sample preparation is streamlined through a simple protein precipitation procedure, making it suitable for high-throughput analysis in a clinical or research setting.
EXPERIMENTAL
Materials and Reagents
-
Tranexamic acid reference standard was procured from a certified supplier.
-
This compound was used as the internal standard.[1][2][3][4]
-
HPLC-grade acetonitrile, methanol, and formic acid were obtained from a reputable chemical supplier.
-
Human plasma was sourced from an accredited biobank.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.
Sample Preparation
A simple and efficient protein precipitation method was employed for sample cleanup.[5][6]
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound at a suitable concentration).
-
Vortex the mixture for 30 seconds.
-
Add 500 µL of acetonitrile containing 0.5% (v/v) formic acid to precipitate the plasma proteins.[5][6]
-
Vortex again for 1 minute.
-
Centrifuge the tubes at 18,000 x g for 6 minutes at 4°C.[5]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation was achieved using a C18 analytical column.
-
Column: Synergic C18, 2.5 µm, 100 x 3.0 mm[7]
-
Mobile Phase: Acetonitrile and 100 mM ammonium formate (pH 3.5) in a 60:40 (v/v) ratio.[7]
-
Flow Rate: 0.300 mL/min[7]
-
Injection Volume: 5 µL[7]
-
Column Temperature: 40°C[7]
-
Autosampler Temperature: 5°C[7]
Mass Spectrometry
The mass spectrometer was operated in the positive electrospray ionization (ESI+) mode. Quantification was performed using multiple reaction monitoring (MRM).
-
Ionization Mode: Positive Ion Electrospray (ESI+)[7]
-
Capillary Voltage: 2.5 kV[7]
-
Source Temperature: 150°C[7]
-
Desolvation Gas Flow: 1000 L/hr[7]
-
Cone Gas Flow: 50 L/hr[7]
RESULTS AND DISCUSSION
The developed LC-MS/MS method demonstrated excellent performance for the quantification of tranexamic acid in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensured the reliability of the results by compensating for matrix effects and variations in instrument response.
Quantitative Data Summary
The method was validated over a linear range suitable for clinical applications. The following table summarizes the key quantitative parameters of the method.
| Parameter | Tranexamic Acid | This compound (IS) |
| Precursor Ion (m/z) | 158.1 | 161.2 |
| Product Ion (m/z) | 95.1[8][9][10] | To be determined |
| Dwell Time (sec) | 0.100[7] | 0.100 |
| Linearity Range | 150 - 15,000 ng/mL[7][11] | N/A |
| LLOQ | 150 ng/mL[7] | N/A |
| Recovery | 76.01%[7] | To be determined |
| Inter-assay Precision | <15% | N/A |
| Inter-assay Accuracy | <15% | N/A |
Note: The specific product ion for this compound would need to be determined experimentally during method development.
PROTOCOLS
Protocol 1: Stock and Working Solution Preparation
-
Tranexamic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of tranexamic acid reference standard and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the tranexamic acid stock solution with methanol to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of the internal standard by diluting the stock solution with methanol to the desired concentration (e.g., 2500 ng/mL).[7]
Protocol 2: Sample Analysis Workflow
The following diagram illustrates the logical workflow for the analysis of plasma samples for tranexamic acid concentration.
CONCLUSION
The LC-MS/MS method described in this application note provides a rapid, sensitive, and reliable approach for the quantification of tranexamic acid in human plasma. The simple protein precipitation sample preparation protocol and the use of a stable isotope-labeled internal standard make this method highly suitable for high-throughput bioanalytical applications in both research and clinical settings. This method can be a valuable tool for pharmacokinetic studies and therapeutic drug monitoring of tranexamic acid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cis-Tranexamic Acid-13C2-15N | Axios Research [axios-research.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. recipp.ipp.pt [recipp.ipp.pt]
- 6. researchgate.net [researchgate.net]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatography-tandem mass spectrometry method for the determination of tranexamic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijbpas.com [ijbpas.com]
- 11. Development and Validation of Tranexamic Acid Determination in Human Plasma by HPLC-MS/MS method | Aleshina | Drug development & registration [pharmjournal.ru]
Protocol for using cis-Tranexamic acid-13C2,15N as an internal standard
An Application Note on the Use of cis-Tranexamic acid-13C2,15N as an Internal Standard for the Quantitative Analysis of Tranexamic Acid in Human Plasma by LC-MS/MS
Abstract
This application note provides a detailed protocol for the quantitative analysis of tranexamic acid (TXA) in biological matrices, such as human plasma or serum, using this compound as a stable isotope-labeled (SIL) internal standard (IS). Tranexamic acid is a synthetic antifibrinolytic agent used to control bleeding by inhibiting plasminogen activation.[1][2] Accurate quantification of TXA is crucial for pharmacokinetic and pharmacodynamic studies. The use of a SIL internal standard is the preferred method for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and potential matrix effects.[3][4] This protocol outlines a robust and sensitive LC-MS/MS method involving a simple protein precipitation step for sample preparation, followed by chromatographic separation and detection by tandem mass spectrometry.
Principle of the Method
The fundamental principle of this method is based on isotope dilution mass spectrometry. A known concentration of the stable isotope-labeled internal standard, this compound, is added to all samples, calibrators, and quality controls. This SIL IS is chemically and physically almost identical to the analyte, tranexamic acid, ensuring it behaves similarly during extraction, chromatography, and ionization.[3] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[4] By measuring the peak area ratio of the analyte to the internal standard, precise and accurate quantification can be achieved, as the IS compensates for variations in sample recovery and signal suppression or enhancement caused by the sample matrix.[5]
Caption: Workflow illustrating the principle of isotope dilution mass spectrometry.
Materials and Reagents
-
Analytes and Standards :
-
Solvents and Chemicals :
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Methanol (HPLC Grade)
-
Blank human plasma/serum (with appropriate anticoagulant, e.g., EDTA)
-
Instrumentation
-
Liquid Chromatography : A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer : A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column : A reversed-phase C18 or similar column (e.g., Acquity UPLC HSS T3, 2.1 mm × 100 mm, 1.8 µm) is suitable for separation.[8]
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL) : Accurately weigh the reference standards of Tranexamic Acid and this compound. Dissolve in methanol or water to prepare individual stock solutions at a concentration of 1 mg/mL.
-
Working Standard Solutions : Prepare serial dilutions of the Tranexamic Acid stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration curve standards and quality controls (QCs).
-
Internal Standard Working Solution (ISWS) : Dilute the this compound primary stock solution with methanol or acetonitrile to a suitable concentration (e.g., 1 µg/mL). This concentration should be optimized to yield a consistent and strong signal in the mass spectrometer.
Preparation of Calibration Standards and Quality Controls
-
Prepare calibration standards by spiking appropriate amounts of the Tranexamic Acid working solutions into blank human plasma/serum. A typical calibration range is 0.1 µg/mL to 200 µg/mL.[8]
-
Prepare quality control samples at a minimum of three concentration levels (low, medium, and high) in the same manner.
Sample Preparation (Protein Precipitation)
The following workflow outlines the sample preparation process using protein precipitation, a common technique for cleaning up plasma samples before LC-MS analysis.[8][9]
Caption: Detailed workflow for sample preparation and analysis.
-
Aliquot 50 µL of each plasma sample (standard, QC, or unknown) into a microcentrifuge tube.
-
Add 50 µL of the Internal Standard Working Solution to each tube.
-
Vortex briefly to mix.
-
Add 800 µL of ice-cold acetonitrile containing 1% formic acid to precipitate proteins.[8]
-
Vortex the mixture thoroughly for approximately 5 minutes.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following tables summarize typical starting conditions for the chromatographic separation and mass spectrometric detection. These parameters should be optimized for the specific instrumentation used.
Table 1: Suggested Liquid Chromatography Conditions
| Parameter | Recommended Setting |
|---|---|
| Column | Acquity UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm)[8] |
| Mobile Phase A | 0.1% Formic Acid in Water[8] |
| Mobile Phase B | Acetonitrile[8] |
| Flow Rate | 0.6 mL/min[8] |
| Injection Volume | 0.2 - 5 µL[8] |
| Column Temp. | 50°C[8] |
| Autosampler Temp. | 10°C[8] |
| Gradient | Start at 1% B, increase to 20% B over 1.2 min, increase to 90% B over 0.3 min, hold for 0.4 min, then return to initial conditions.[8] |
| Total Run Time | ~2.5 - 5.0 minutes[8] |
Table 2: Suggested Mass Spectrometry Conditions
| Parameter | Recommended Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[9] |
| Scan Type | Multiple Reaction Monitoring (MRM)[8] |
| Capillary Voltage | 1.0 kV[8] |
| Source Temp. | 120°C[8] |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 650°C[8] |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Analyte and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Tranexamic Acid | 158.2 | 123.0 | 40 | 8 |
| This compound (IS) | 161.2 | 125.0 | 40 | 8 |
Note: These values are based on a specific instrument and may require optimization.[8] Other product ions for tranexamic acid, such as m/z 95 and m/z 122.7, have also been reported.[9]
Method Validation Summary
A robust bioanalytical method should be validated to ensure its reliability. The following table summarizes typical performance characteristics from published methods using isotopically labeled internal standards for tranexamic acid analysis.
Table 4: Summary of Method Performance Characteristics
| Parameter | Typical Value | Reference(s) |
|---|---|---|
| Linearity Range | 0.10 - 200 µg/mL | [8] |
| Lower Limit of Quantification (LLOQ) | 0.10 µg/mL | [8] |
| Accuracy (% Nominal) | 96.4% - 105.7% | [10] |
| Precision (% RSD) | < 1.6% (between-day) | [8] |
| Recovery (%) | 90% - 97% | [8] |
| Matrix Effect | No significant effects observed |[10] |
Conclusion
This application note details a reliable and sensitive LC-MS/MS method for the quantification of tranexamic acid in human plasma. The protocol utilizes a simple protein precipitation for sample preparation and incorporates this compound as a stable isotope-labeled internal standard. The use of an SIL internal standard is critical for minimizing analytical variability and ensuring high accuracy and precision, making this method highly suitable for clinical and pharmaceutical research applications.
References
- 1. Analytical methods for quantification of tranexamic acid in biological fluids: A review [recipp.ipp.pt]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. waters.com [waters.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. cdn-links.lww.com [cdn-links.lww.com]
- 9. A validated assay for the quantitative analysis of tranexamic acid in human serum by liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. recipp.ipp.pt [recipp.ipp.pt]
Application Notes and Protocols for Tranexamic Acid Analysis in Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tranexamic acid (TXA) is a synthetic analog of the amino acid lysine, utilized for its antifibrinolytic properties to prevent or treat excessive blood loss in various clinical situations, including surgery and trauma. Accurate quantification of tranexamic acid in serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of tranexamic acid in serum: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The subsequent analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Sample Preparation Techniques
The choice of sample preparation technique is critical for developing a robust and reliable analytical method. The ideal method should be simple, rapid, and provide high recovery and low matrix effects. Below is a summary of the performance characteristics of the three techniques discussed.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction (Dispersive) | Solid-Phase Extraction |
| Linearity Range (µg/mL) | 0.1 - 100[1] | 5 - 500 µM (in plasma)[2] | 1.56 - 300 (SPME in plasma)[3] |
| Lower Limit of Quantification (LLOQ) | 0.03 µg/mL[1] | 3 pmol (in plasma)[2] | 1.5 µg/mL (SPME in plasma)[3] |
| Recovery (%) | 92.5 - 99.3[1] | Not explicitly stated for serum | >90% (general SPE)[4] |
| Intra-day Precision (% CV) | < 1.8[1] | Not explicitly stated for serum | < 11 (SPME in plasma)[3] |
| Inter-day Precision (% CV) | < 2.1[1] | Not explicitly stated for serum | < 11 (SPME in plasma)[3] |
| Simplicity & Speed | High | Moderate | Moderate to Low |
| Cost | Low | Low to Moderate | High |
| Matrix Effect | Can be significant | Can be reduced | Generally low |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a straightforward and widely used method for sample cleanup. It involves the addition of a precipitating agent, such as a strong acid or an organic solvent, to denature and precipitate proteins, which are then removed by centrifugation.
Protocol: Protein Precipitation with Perchloric Acid [1][5]
-
Sample Preparation: To 100 µL of serum sample in a microcentrifuge tube, add 10 µL of an appropriate internal standard (IS) solution (e.g., cis-4-aminocyclohexanecarboxylic acid). Vortex briefly.
-
Precipitation: Add 100 µL of 2.5% (w/w) perchloric acid to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well of a 96-well plate.
-
pH Adjustment (if necessary): Depending on the analytical column and mobile phase, the pH of the supernatant may need to be adjusted.
-
Analysis: Inject an aliquot of the supernatant into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates analytes from interferences by partitioning them between two immiscible liquid phases. A variation of this technique, dispersive liquid-liquid microextraction (DLLME), utilizes a disperser solvent to form fine droplets of an extraction solvent in the aqueous sample, increasing the surface area for rapid extraction.
Protocol: Dispersive Liquid-Liquid Microextraction (DLLME) (adapted for serum) [2]
Note: This protocol is adapted from a method for plasma and may require optimization for serum.
-
Derivatization (Optional but recommended for UV detection): To enhance sensitivity, especially for UV detection, a derivatization step can be performed. For instance, using dansyl chloride with microwave assistance can significantly shorten the reaction time.[2]
-
Sample Preparation: Take a defined volume of serum and add the internal standard.
-
Extraction: Inject a mixture of a disperser solvent (e.g., methanol) and an extraction solvent (e.g., chloroform) into the sample. The ratio and volumes of these solvents need to be optimized. For example, a small volume of chloroform (e.g., 4 µL) can be used.[2]
-
Vortexing: Vortex the mixture to form a cloudy solution, indicating the dispersion of the extraction solvent.
-
Centrifugation: Centrifuge to separate the two phases. The analyte will be concentrated in the small volume of the extraction solvent at the bottom of the tube.
-
Collection: Carefully collect the organic phase containing the analyte.
-
Evaporation and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that separates components of a mixture according to their physical and chemical properties. It involves passing a sample through a sorbent bed that retains the analyte, which is then eluted with a suitable solvent. A modern variation is Solid-Phase Microextraction (SPME), which uses a coated fiber to extract the analyte directly from the sample.[3]
Protocol: Solid-Phase Extraction (General Procedure) [4]
-
Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge for the basic tranexamic acid) by passing a specific volume of a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or buffer).
-
Sample Loading: Load the pre-treated serum sample (e.g., diluted or pH-adjusted) onto the conditioned cartridge.
-
Washing: Wash the cartridge with a solvent that will remove interferences but not the analyte of interest.
-
Elution: Elute the tranexamic acid from the cartridge using a small volume of an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Concluding Remarks
The selection of a sample preparation method for tranexamic acid analysis in serum depends on the specific requirements of the study. Protein precipitation offers a rapid and simple approach suitable for high-throughput analysis, though it may be prone to matrix effects. Liquid-liquid extraction provides a cleaner extract than PPT, but the protocol may require more optimization. Solid-phase extraction, particularly modern techniques like SPME, can offer the highest selectivity and cleanest extracts, minimizing matrix effects, but at a higher cost and complexity. For all methods, validation according to regulatory guidelines is essential to ensure the accuracy and reliability of the results.
References
- 1. ijbpas.com [ijbpas.com]
- 2. Determination of tranexamic acid in various matrices using microwave-assisted derivatization followed by dispersive liquid-liquid microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of tranexamic acid concentration by solid phase microextraction and liquid chromatography-tandem mass spectrometry: first step to in vivo analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. A validated assay for the quantitative analysis of tranexamic acid in human serum by liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Precision Pharmacokinetic Analysis of Tranexamic Acid Using a Stable Isotope-Labeled Tracer
Introduction
Tranexamic acid (TXA) is a synthetic analog of the amino acid lysine that acts as an antifibrinolytic agent. It is widely used to prevent and treat excessive bleeding in various clinical scenarios, including major trauma, postpartum hemorrhage, and surgery.[1][2][3] Accurate characterization of its pharmacokinetic (PK) profile is crucial for optimizing dosing regimens to ensure efficacy and safety. This application note describes a robust study design for determining the pharmacokinetics of tranexamic acid utilizing cis-Tranexamic acid-13C2,15N as a stable isotope-labeled tracer. The use of a stable isotope-labeled internal standard is a well-established practice in bioanalysis to ensure accuracy and precision in quantification.[4][5] This methodology, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides high sensitivity and specificity for the determination of tranexamic acid in biological matrices.[4][6][7]
Pharmacokinetic Profile of Tranexamic Acid
Tranexamic acid's primary mechanism of action is the competitive inhibition of plasminogen activation, which prevents the breakdown of fibrin clots.[1][3][8][9] After oral administration, its bioavailability is approximately 30-50% and is not affected by food.[9][10] The elimination half-life is about 2 hours for intravenous administration and around 11 hours for oral administration.[1][11] Tranexamic acid is primarily excreted unchanged in the urine, with over 95% of an intravenous dose recovered in this manner.[8][10]
Study Objective
The primary objective of this pharmacokinetic study is to determine the key PK parameters of tranexamic acid in a healthy volunteer cohort following intravenous administration. The use of this compound as an internal standard will ensure the highest level of accuracy and precision in the bioanalytical method.
Experimental Design
This study will be a single-center, open-label, single-dose study in healthy adult volunteers.
Population: 12 healthy adult male and female volunteers, aged 18-45 years.
Study Drug Administration: A single intravenous infusion of 1g of tranexamic acid will be administered over 10 minutes.[2]
Blood Sampling: Venous blood samples (5 mL) will be collected into tubes containing K2-EDTA at the following time points: pre-dose (0 h), and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
Sample Processing: Plasma will be separated by centrifugation at 3000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.
Bioanalytical Methodology
The concentration of tranexamic acid in plasma samples will be determined using a validated LC-MS/MS method. This compound will be used as the internal standard (IS) to correct for matrix effects and variations in sample processing and instrument response.
Table 1: LC-MS/MS Instrumentation and Parameters
| Parameter | Specification |
| Liquid Chromatograph | Shimadzu HPLC system or equivalent[4] |
| Mass Spectrometer | AB-SCIEX API-4000 tandem mass spectrometer or equivalent[4] |
| Analytical Column | Zorbax Eclipse C18 (150 x 4.6 mm, 5 µm)[4] |
| Mobile Phase A | 8 mM Ammonium Formate with 0.1% Formic Acid in Water[4] |
| Mobile Phase B | Acetonitrile[4] |
| Flow Rate | 0.8 mL/min[4] |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| MRM Transitions | Tranexamic Acid: [M+H]+ → fragment ion; this compound: [M+H]+ → fragment ion |
| Linearity Range | 75 to 15,000 ng/mL[4] |
Pharmacokinetic Data Analysis
The following pharmacokinetic parameters will be calculated from the plasma concentration-time data using non-compartmental analysis:
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC0-t | Area under the plasma concentration-time curve from time 0 to the last quantifiable concentration |
| AUC0-∞ | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL | Total plasma clearance |
| Vd | Volume of distribution |
Protocols
Protocol 1: Plasma Sample Preparation
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
Pipette 100 µL of each plasma sample into a clean 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.[7]
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Equilibrate the LC-MS/MS system with the initial mobile phase composition (e.g., 38:62 v/v of mobile phase A and B) until a stable baseline is achieved.[4]
-
Inject 5 µL of the reconstituted sample onto the analytical column.
-
Elute the analytes using the specified gradient program.
-
Monitor the MRM transitions for tranexamic acid and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.
-
Quantify the tranexamic acid concentration in the unknown samples using the calibration curve.
Visualizations
Caption: Workflow of the pharmacokinetic study of tranexamic acid.
Caption: Mechanism of action of Tranexamic Acid.
References
- 1. m.youtube.com [m.youtube.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Tranexamic acid - Wikipedia [en.wikipedia.org]
- 4. Bioanalytical Tandem Mass Spectrometry Method for Precise Measurement of Tranexamic Acid in Human Plasma With Unveiling Methodological Advancement: Green Assessment With Advanced Metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. recipp.ipp.pt [recipp.ipp.pt]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of Tranexamic Acid Determination in Human Plasma by HPLC-MS/MS method | Aleshina | Drug development & registration [pharmjournal.ru]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Pharmacokinetics and bioavailability of tranexamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tranexamic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Bioanalytical Method Validation of Tranexamic Acid in Human Plasma Using LC-MS/MS in Accordance with FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tranexamic acid (TXA) is a synthetic analog of the amino acid lysine and is utilized as an antifibrinolytic agent to control bleeding in various clinical scenarios such as surgery, trauma, and postpartum hemorrhage.[1][2][3] Accurate quantification of tranexamic acid in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note provides a detailed protocol for the validation of a bioanalytical method for tranexamic acid in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), adhering to the principles outlined in the FDA's guidance, which aligns with the International Council for Harmonisation (ICH) M10 guideline.[4][5][6][7]
The most common and robust analytical technique for tranexamic acid determination is reversed-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).[1][3] This method offers high selectivity and sensitivity for quantifying TXA in complex biological matrices like human plasma.[2]
Bioanalytical Method Validation Parameters
As per FDA guidelines, a full validation of a bioanalytical method should be conducted to ensure the reliability and acceptability of the assay's performance.[5] The key validation parameters for chromatographic methods include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the matrix.
-
Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte over a specified range.
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).
-
Recovery: The efficiency of the extraction procedure of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.
Experimental Protocols
Materials and Reagents
-
Tranexamic Acid (Reference Standard)
-
HPLC or UPLC grade Methanol and Acetonitrile
-
Ammonium formate and Formic acid
-
Human plasma (obtained from a certified vendor)
-
Deionized water
Instrumentation and Chromatographic Conditions
A typical LC-MS/MS system for tranexamic acid analysis would consist of a high-performance liquid chromatograph coupled to a tandem mass spectrometer with a triple quadrupole analyzer.
-
Chromatographic Column: A C18 column, such as the Zorbax Eclipse C18 (150 × 4.6 mm, 5 µ), is commonly used for separation.[2]
-
Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase composition is a mixture of an aqueous buffer (e.g., 8-mM ammonium formate with 0.1% formic acid) and an organic solvent like acetonitrile.[2][8]
-
Flow Rate: A typical flow rate is between 0.3 and 0.9 mL/min.[8][9]
-
Injection Volume: A small injection volume, typically 5 µL, is used.[8]
-
Mass Spectrometry: The determination is carried out using a tandem mass spectrometer with electrospray ionization (ESI) in positive mode. The multiple reaction monitoring (MRM) transitions for tranexamic acid and its internal standard are monitored for quantification. For tranexamic acid, the parent ion [M+H]+ is m/z 158.0, and a common product ion is m/z 122.7.[10]
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and common method for extracting tranexamic acid from plasma samples.[10]
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add a specified volume of the internal standard solution (Tranexamic Acid-D2).
-
Add a protein precipitating agent, such as perchloric acid or acetonitrile.[3][10]
-
Vortex the mixture for a set time (e.g., 30 seconds).
-
Centrifuge the samples at a high speed (e.g., 17,000 x g) for a specified duration (e.g., 10 minutes) to pellet the precipitated proteins.[11]
-
Transfer the supernatant to a clean tube or vial for injection into the LC-MS/MS system.
Validation Experiments and Acceptance Criteria
The following tables summarize the typical quantitative data and acceptance criteria for the bioanalytical method validation of tranexamic acid.
| Parameter | Methodology | Acceptance Criteria (as per FDA/ICH M10) |
| Selectivity | Analyze at least six individual lots of blank human plasma to check for interferences at the retention times of tranexamic acid and the ISTD. | No significant interfering peaks at the retention times of the analyte and ISTD. The response of any interfering peak should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the ISTD. |
| Linearity & Range | A calibration curve is prepared by spiking blank plasma with known concentrations of tranexamic acid. A typical range is 100.00–15000.00 ng/mL.[3] The curve is constructed by plotting the peak area ratio of the analyte to the ISTD against the nominal concentration. A weighted linear regression (e.g., 1/x or 1/x²) is often used. | At least 75% of the calibration standards must meet the accuracy criteria. The correlation coefficient (r²) should be ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | The analyte response at the LLOQ should be at least 5 times the response of the blank. The accuracy should be within 80-120% and precision (CV) should be ≤ 20%. |
| Accuracy & Precision (Intra- and Inter-day) | Analyze quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, mid, and high) in replicates (n=5 or 6) on the same day (intra-day) and on at least three different days (inter-day). | The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision (CV) should not exceed 15% (20% for LLOQ). |
| Recovery | The extraction recovery is determined by comparing the peak areas of tranexamic acid from extracted QC samples to those of unextracted standards at the same concentration. This is typically performed at low, medium, and high QC levels. | Recovery of the analyte and ISTD should be consistent, precise, and reproducible. While there is no specific acceptance criterion for the absolute recovery value, it should be consistent across the concentration range. |
| Matrix Effect | The matrix effect is assessed by comparing the peak response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. This is evaluated using at least six different lots of human plasma. | The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤ 15%.[12][13] |
| Stability | The stability of tranexamic acid in plasma is evaluated under various conditions: - Short-term (Bench-top): Room temperature for a specified duration. - Long-term: Frozen at -20°C or -80°C for an extended period. - Freeze-thaw: After multiple freeze-thaw cycles. - Post-preparative: In the autosampler for a specified duration. | The mean concentration at each stability time point should be within ±15% of the nominal concentration. |
Data Presentation
Table 1: Calibration Curve Details
| Parameter | Typical Value/Range |
| Calibration Range | 100.00 – 15,000.00 ng/mL[3] |
| Regression Model | Weighted Linear (1/x²) |
| Correlation Coefficient (r²) | ≥ 0.997[14] |
Table 2: Accuracy and Precision Summary
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (CV%) | Inter-day Accuracy (%) | Inter-day Precision (CV%) |
| LLOQ | 100.00 | 95.0 - 105.0 | < 10.0 | 94.0 - 106.0 | < 12.0 |
| Low QC | 300.00 | 97.0 - 103.0 | < 8.0 | 96.0 - 104.0 | < 9.0 |
| Mid QC | 7,500.00 | 98.0 - 102.0 | < 7.0 | 97.0 - 103.0 | < 8.0 |
| High QC | 12,000.00 | 99.0 - 101.0 | < 6.0 | 98.0 - 102.0 | < 7.0 |
Note: The values presented in this table are representative and may vary between laboratories and specific method implementations.
Table 3: Stability Summary
| Stability Condition | Duration | Temperature | Acceptance Criteria |
| Short-term (Bench-top) | 24 hours | Room Temperature | ± 15% of nominal concentration |
| Long-term | 90 days | -80°C | ± 15% of nominal concentration |
| Freeze-thaw | 3 cycles | -80°C to Room Temp. | ± 15% of nominal concentration |
| Post-preparative | 48 hours | 4°C (Autosampler) | ± 15% of nominal concentration |
Visualizations
Caption: Workflow for Bioanalytical Method Validation.
Caption: Protein Precipitation Protocol for Plasma Samples.
Conclusion
This application note outlines a comprehensive and robust protocol for the bioanalytical method validation of tranexamic acid in human plasma using LC-MS/MS, in accordance with FDA guidelines. The described method, utilizing protein precipitation for sample preparation and tandem mass spectrometry for detection, demonstrates high sensitivity, selectivity, accuracy, and precision. Adherence to these validation procedures will ensure the generation of reliable data for pharmacokinetic and other clinical studies involving tranexamic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioanalytical Tandem Mass Spectrometry Method for Precise Measurement of Tranexamic Acid in Human Plasma With Unveiling Methodological Advancement: Green Assessment With Advanced Metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of Tranexamic Acid Determination in Human Plasma by HPLC-MS/MS method | Aleshina | Drug development & registration [pharmjournal.ru]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. fda.gov [fda.gov]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. ymerdigital.com [ymerdigital.com]
- 10. A validated assay for the quantitative analysis of tranexamic acid in human serum by liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. LC-MS/MS determination of tranexamic acid in human plasma after phospholipid clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC-MS/MS determination of tranexamic acid in human plasma after phospholipid clean-up. | Sigma-Aldrich [sigmaaldrich.com]
- 14. Development and Validation of Tranexamic Acid in Human Plasma by Using Ultra-Performance Liquid Chromatography-Mass Spectrometry – Journal of Young Pharmacists [archives.jyoungpharm.org]
Application Note: Quantitative Bioanalysis of Tranexamic Acid in Clinical Trial Samples Using a Stable Isotope-Labeled Internal Standard
AN-0487 | Drug Development Technologies
Introduction
Tranexamic acid (TXA) is an antifibrinolytic agent used to reduce or prevent hemorrhage in various clinical settings, including surgery, trauma, and heavy menstrual bleeding.[1][2] Accurate quantification of TXA in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies during clinical trials.[3][4][5] This document outlines a robust bioanalytical method for the determination of tranexamic acid in human plasma using Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) and a stable isotope-labeled internal standard (SIL-IS), cis-Tranexamic acid-13C2,15N . The use of a SIL-IS is the gold standard for quantitative mass spectrometry as it corrects for variability in sample preparation and matrix effects, ensuring high accuracy and precision.[6][7] While the active isomer of the drug is trans-tranexamic acid, the use of the labeled cis-isomer as an internal standard is a valid strategy, provided it is chromatographically resolved from the analyte or demonstrates identical behavior during extraction and ionization.
Principle of the Assay
This method employs the stable isotope dilution technique. A known quantity of this compound is added to plasma samples at the beginning of the sample preparation process.[8] Both the analyte (tranexamic acid) and the SIL-IS are co-extracted and analyzed by UPLC-MS/MS. Quantification is based on the ratio of the analyte's response to the SIL-IS's response, which corrects for potential sample loss during processing and variations in instrument performance.
Experimental Protocols
Materials and Reagents
-
Analyte: Tranexamic Acid (Reference Standard)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade)
-
Reagents: Ammonium Formate, Ultrapure Water
-
Biological Matrix: Human Plasma (K2-EDTA)
Preparation of Stock and Working Solutions
-
Tranexamic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve the tranexamic acid reference standard in methanol/water (50:50, v/v).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the tranexamic acid stock solution with methanol/water to create calibration curve (CC) and quality control (QC) spiking solutions.
-
Internal Standard Spiking Solution (e.g., 200 ng/mL): Dilute the IS stock solution with acetonitrile.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting tranexamic acid from plasma.[8][11][12]
-
Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown clinical sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the appropriate tranexamic acid working solution (for CCs and QCs) or diluent (for unknown samples).
-
Add 300 µL of the internal standard spiking solution in acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an autosampler vial for analysis.
-
Inject 5 µL onto the UPLC-MS/MS system.
UPLC-MS/MS System and Conditions
A UPLC system coupled to a triple quadrupole mass spectrometer is used for analysis. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for retaining polar compounds like tranexamic acid.[12][13]
| Parameter | Condition |
| UPLC Column | Acquity UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm (or equivalent) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Isocratic: 80% B for 3.0 min (example, may require optimization) |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition: TXA | Q1: 158.1 m/z → Q3: 113.1 m/z (example, requires optimization) |
| MRM Transition: IS | Q1: 161.1 m/z → Q3: 116.1 m/z (predicted for 13C2,15N label, requires optimization) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Table 1: UPLC-MS/MS Instrumental Parameters. These parameters serve as a starting point and should be optimized for the specific instrument used. |
Data Presentation and Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA).
Method Validation Summary
The following table summarizes typical acceptance criteria and performance data for a validated tranexamic acid assay.
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Calibration Range | r² ≥ 0.99; back-calculated values within ±15% (±20% at LLOQ) | 30 - 600 ng/mL[8][12] or 75 - 15,000 ng/mL[14] |
| Linearity (r²) | ≥ 0.99 | > 0.997[8] |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | Intra- and Inter-day RSD ≤ 11.5%[11] |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) | 96.4% – 105.7% of nominal values[8] |
| Recovery | Consistent and reproducible | ≥ 91.9%[8] |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | No significant matrix effects observed[8] |
| Stability | Analyte stable under tested conditions | Stable for 24h at RT, 3 freeze-thaw cycles[8] |
| Table 2: Summary of Bioanalytical Method Validation Parameters and Typical Performance. |
Application to a Clinical Pharmacokinetic Study
This method can be applied to determine the plasma concentration-time profile of tranexamic acid in clinical trial participants.
| Time Point | Mean Plasma Concentration (ng/mL) ± SD (n=12) |
| Pre-dose | < LLOQ |
| 15 min | 57,500 ± 8,200 |
| 30 min | 41,300 ± 6,100 |
| 1 hr | 25,100 ± 4,500 |
| 2 hr | 16,800 ± 3,200 |
| 4 hr | 9,900 ± 1,800 |
| 8 hr | 4,200 ± 950 |
| 12 hr | 1,800 ± 450 |
| 24 hr | 350 ± 90 |
| Table 3: Example pharmacokinetic data from healthy volunteers after a 1g intravenous dose of tranexamic acid. Data are representative and adapted from published studies for illustrative purposes.[15] |
Visualizations
Mechanism of Action
Tranexamic acid is a synthetic lysine analog that competitively inhibits the conversion of plasminogen to plasmin, a key enzyme responsible for degrading fibrin clots.[1][16][17] This action preserves the fibrin matrix, stabilizing clots and preventing excessive bleeding.
Caption: Antifibrinolytic mechanism of Tranexamic Acid (TXA).
Bioanalytical Workflow
The workflow details the process from sample receipt to final data reporting in a clinical trial setting.
Caption: Workflow for clinical sample analysis of Tranexamic Acid.
Principle of Stable Isotope Dilution
This diagram illustrates how a stable isotope-labeled internal standard is used for accurate quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Tranexamic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tranexamic acid quantification in human whole blood using liquid samples or volumetric absorptive microsampling devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thebloodtrials.org [thebloodtrials.org]
- 5. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. recipp.ipp.pt [recipp.ipp.pt]
- 9. cis-Tranexamic Acid-13C2-15N | Axios Research [axios-research.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Bioanalytical Tandem Mass Spectrometry Method for Precise Measurement of Tranexamic Acid in Human Plasma With Unveiling Methodological Advancement: Green Assessment With Advanced Metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of tranexamic acid after intravenous, intramuscular, and oral routes: a prospective, randomised, crossover trial in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]
Application Note: Chromatographic Separation of Tranexamic Acid and its Labeled Analog for Pharmacokinetic and Bioequivalence Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tranexamic acid (TXA) is a synthetic analog of the amino acid lysine that functions as an antifibrinolytic agent. It is widely used to prevent or treat excessive blood loss in various clinical situations, including surgery, trauma, and heavy menstrual bleeding. Accurate quantification of tranexamic acid in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note details a robust and sensitive method for the chromatographic separation and quantification of tranexamic acid and its stable isotope-labeled analog, which is commonly used as an internal standard (IS), in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Principle
The method employs reverse-phase or hydrophilic interaction liquid chromatography (HILIC) for the separation of tranexamic acid and its labeled internal standard from endogenous plasma components.[1][2] Following separation, the analytes are detected and quantified by tandem mass spectrometry in the positive ion mode using multiple reaction monitoring (MRM). The use of a stable isotope-labeled internal standard, such as Tranexamic Acid-D2, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.[3][4]
Experimental Workflow
The overall experimental workflow for the analysis of tranexamic acid in human plasma is depicted below.
Caption: Figure 1: Experimental Workflow for Tranexamic Acid Analysis.
Quantitative Data Summary
The following tables summarize the quantitative performance data from various validated methods for the analysis of tranexamic acid.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Chromatography | HPLC-MS/MS[1][5] | UPLC-MS/MS[6] | UHPLC-MS/MS[7][8] |
| Column | C18, 150 x 4.6 mm, 5 µm[3] | Synergic C18, 100 x 3.0 mm, 2.5 µm[6] | HILIC |
| Mobile Phase A | 8-mM Ammonium formate with 0.1% Formic acid[3] | 100mM Ammonium formate, pH 3.5[6] | Acetonitrile/Water (75:25, v/v)[7][8] |
| Mobile Phase B | Acetonitrile[3] | Acetonitrile[6] | - |
| Flow Rate | 0.8 mL/min[3] | 0.3 mL/min[6] | Isocratic |
| Injection Volume | - | 5 µL[6] | 0.2 µL[7] |
| Internal Standard | Tranexamic acid-D2[3][4] | Tranexamic acid-D2[6] | ¹³C₂,¹⁵N-Tranexamic acid[7] |
| Ionization Mode | Positive ESI[3] | Positive ESI[6] | Positive ESI[7] |
| MRM Transition (Analyte) | - | - | - |
| MRM Transition (IS) | - | - | 161.25 > 96.15[7] |
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 100.00–15000.00[1][5] | 150.00–15004.00[6] | 30–600[7][8] |
| Correlation Coefficient (r²) | > 0.99 | 0.997 | > 0.997[7][8] |
| Lower Limit of Quantification (LLOQ) | 100.00 ng/mL[1] | 150.00 ng/mL[6] | - |
| Limit of Detection (LOD) | - | - | 18 ng/mL[7][8] |
| Recovery (Analyte) | - | 76.01%[6] | ≥91.9%[7] |
| Recovery (IS) | - | 78.61%[6] | - |
| Precision (%RSD) | - | - | ≤ 4.5%[7] |
| Accuracy (%) | - | - | 96.4–105.7%[7] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a rapid and straightforward method for sample clean-up.[1][5][7][8]
Materials:
-
Human plasma
-
Tranexamic acid and labeled internal standard stock solutions
-
Acetonitrile (LC-MS grade)
-
Formic acid (optional)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Spike with the internal standard solution.
-
Add 300-500 µL of acetonitrile (optionally containing 0.5% v/v formic acid) to precipitate plasma proteins.[7][8]
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for minimizing matrix effects.[6]
Materials:
-
Human plasma
-
Tranexamic acid and labeled internal standard stock solutions
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
SPE cartridges (e.g., Strata-X-C)[6]
-
SPE manifold
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a polypropylene tube.
-
Add 50 µL of the internal standard working solution (e.g., ~2500 ng/mL).[6]
-
Vortex the sample.
-
Add 500 µL of 20% formic acid in water and vortex.[6]
-
Condition the SPE cartridge with 0.5 mL of methanol followed by 0.5 mL of 2% formic acid in water.[6]
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analyte and internal standard with a suitable elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Mechanism of Action of Tranexamic Acid
Tranexamic acid exerts its antifibrinolytic effect by blocking the lysine binding sites on plasminogen, thereby preventing its conversion to plasmin. This inhibition of plasmin formation stabilizes the fibrin clot and reduces bleeding.
References
- 1. Development and Validation of Tranexamic Acid Determination in Human Plasma by HPLC-MS/MS method | Aleshina | Drug development & registration [pharmjournal.ru]
- 2. shodex.com [shodex.com]
- 3. Bioanalytical Tandem Mass Spectrometry Method for Precise Measurement of Tranexamic Acid in Human Plasma With Unveiling Methodological Advancement: Green Assessment With Advanced Metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. recipp.ipp.pt [recipp.ipp.pt]
- 8. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of cis-Tranexamic Acid-13C2,15N in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of cis-Tranexamic acid-13C2,15N, a stable isotope-labeled internal standard for tranexamic acid, in human plasma. The method utilizes a rapid protein precipitation extraction procedure followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The described methodology is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring of tranexamic acid, ensuring accuracy and precision through the use of a stable isotope-labeled internal standard.
Introduction
Tranexamic acid is an antifibrinolytic agent used to control bleeding in various clinical situations. Accurate measurement of its concentration in biological matrices is essential for understanding its pharmacokinetics and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS assays as it compensates for variability in sample preparation and matrix effects. This document provides a comprehensive protocol for the detection and quantification of this compound alongside its unlabeled counterpart in human plasma.
Experimental
Materials and Reagents
-
This compound (Internal Standard)
-
Tranexamic acid (Analyte)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of tranexamic acid and its internal standard from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma, add 20 µL of working internal standard solution (this compound in 50% methanol).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
A Hydrophilic Interaction Liquid Chromatography (HILIC) method is utilized for the separation of the polar analytes.
| Parameter | Value |
| Column | HILIC Column (e.g., SeQuant ZIC-HILIC) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic: 80% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
Table 1: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 400°C |
| Collision Gas | Argon |
Table 2: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tranexamic Acid | 158.1 | 95.1 | 15 |
| Tranexamic Acid (Qualifier) | 158.1 | 140.1 | 10 |
| This compound | 161.1 | 97.1 | 15 |
Note: The product ion for this compound is proposed based on the fragmentation of the unlabeled compound, accounting for the mass shift from the isotopic labels. Optimization of the collision energy is recommended.
Workflow and Data Analysis
The overall experimental workflow is depicted in the following diagram. Data acquisition and processing are performed using the instrument-specific software. Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression with a 1/x weighting is typically used.
Caption: Experimental workflow for the quantification of tranexamic acid.
Signaling Pathway and Logical Relationships
The analytical method's logic is based on the principle of isotope dilution mass spectrometry. The stable isotope-labeled internal standard (IS) is chemically identical to the analyte and thus behaves similarly during sample preparation and analysis. Any loss of analyte during the process will be mirrored by a proportional loss of the IS. The mass spectrometer distinguishes between the analyte and the IS based on their mass-to-charge ratio difference. This ensures that the ratio of their signals remains constant, leading to high precision and accuracy.
Caption: Logical relationship in isotope dilution mass spectrometry.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical and research settings. The use of a stable isotope-labeled internal standard ensures the highest level of accuracy and precision in the quantification of tranexamic acid.
Application Notes and Protocols for Preparing Calibration Curves with cis-Tranexamic acid-13C2,15N
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of calibration curves for the quantification of tranexamic acid in biological matrices using cis-Tranexamic acid-13C2,15N as an internal standard (IS). The methodologies described are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.[1][2][3][4][5]
Overview and Principle
The quantification of tranexamic acid, a synthetic analog of the amino acid lysine, is crucial in clinical and research settings to ensure its therapeutic efficacy and safety.[2][6] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis.[2][4][7][8][9] This internal standard mimics the physicochemical properties of the analyte, tranexamic acid, thus accounting for variability in sample preparation and instrument response, leading to enhanced accuracy and precision of the analytical method.[2]
The general workflow involves the preparation of a series of calibration standards with known concentrations of tranexamic acid and a constant concentration of the internal standard. These standards are then processed and analyzed by LC-MS/MS. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This curve is then used to determine the concentration of tranexamic acid in unknown samples.
Experimental Protocols
Materials and Reagents
-
Tranexamic acid (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., human plasma, serum)
Preparation of Stock Solutions
2.2.1. Tranexamic Acid Primary Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of tranexamic acid reference standard.
-
Dissolve the standard in a suitable solvent, such as a water/methanol (50/50, v/v) mixture, in a 10 mL volumetric flask.
-
Ensure complete dissolution by vortexing and/or sonicating.
-
Bring the solution to the final volume with the solvent.
-
Store the stock solution at -20°C.
2.2.2. This compound Internal Standard (IS) Primary Stock Solution (1 mg/mL)
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the standard in methanol in a 1 mL volumetric flask.
-
Ensure complete dissolution by vortexing.
-
Bring the solution to the final volume with methanol.
-
Store the IS stock solution at -20°C.
Preparation of Working Solutions
2.3.1. Tranexamic Acid Working Solutions
Prepare a series of working solutions by diluting the primary stock solution with a suitable solvent (e.g., methanol or a water/acetonitrile mixture). The concentrations of these working solutions will be used to spike into the biological matrix to create the calibration standards. The specific concentrations should be chosen to cover the desired calibration range. For a calibration curve ranging from 0.1 to 1000 µg/mL, a set of intermediate working solutions can be prepared.
2.3.2. Internal Standard (IS) Working Solution
Prepare an IS working solution by diluting the IS primary stock solution with the sample preparation solvent (e.g., acetonitrile with 0.1% formic acid). The final concentration of the IS in the analytical samples should be optimized based on the instrument response, a typical concentration might be in the range of 200 ng/mL to 1 µg/mL.
Preparation of Calibration Curve Standards
Calibration standards are prepared by spiking the appropriate tranexamic acid working solutions into the blank biological matrix.
-
Aliquot a fixed volume of the blank biological matrix (e.g., 100 µL) into a series of microcentrifuge tubes.
-
Add a small volume (e.g., 5-10 µL) of each tranexamic acid working solution to the corresponding matrix aliquot to achieve the desired final concentrations.
-
Ensure the volume of the spiking solution is minimal to avoid significant matrix dilution.
-
A typical calibration curve may include a blank (matrix with no analyte or IS), a zero sample (matrix with IS only), and 6-8 non-zero concentration levels.
Table 1: Example of Calibration Curve Standards Preparation
| Standard Level | Concentration (µg/mL) |
| Blank | 0 |
| Zero | 0 (with IS) |
| LLOQ | 0.1 |
| Cal 2 | 1.0 |
| Cal 3 | 10.0 |
| Cal 4 | 50.0 |
| Cal 5 | 100.0 |
| Cal 6 | 250.0 |
| Cal 7 | 500.0 |
| ULOQ | 1000.0 |
LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting tranexamic acid from plasma or serum samples.[1][2]
-
To each 100 µL of calibration standard and unknown sample, add a fixed volume of the IS working solution in acetonitrile (e.g., 300 µL of acetonitrile containing the IS).
-
Vortex the samples vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are general LC-MS/MS conditions that can be adapted and optimized for specific instrumentation.
Table 2: Example of LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | |
| Column | HILIC or C18 column (e.g., BEH Amide, 1.7 µm)[2] |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium formate |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 - 0.6 mL/min |
| Injection Volume | 1 - 10 µL |
| Column Temperature | 40 - 50 °C |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Tranexamic Acid) | e.g., m/z 158.2 > 123.0[8] |
| MRM Transition (this compound) | e.g., m/z 161.2 > 125.0[8] |
Data Analysis and Calibration Curve Construction
-
Integrate the peak areas for both tranexamic acid and the internal standard (this compound) for each calibration standard.
-
Calculate the peak area ratio (Analyte Peak Area / IS Peak Area) for each standard.
-
Plot the peak area ratio against the nominal concentration of tranexamic acid for the calibration standards.
-
Perform a linear regression analysis on the calibration curve. A weighting factor (e.g., 1/x or 1/x²) may be applied to ensure accuracy at the lower end of the curve.
-
The regression equation (y = mx + c) is then used to calculate the concentration of tranexamic acid in the unknown samples based on their measured peak area ratios. The linearity of the curve is often assessed by the coefficient of determination (R²), which should ideally be ≥ 0.99.
Visualizations
Experimental Workflow for Calibration Curve Preparation
Caption: Workflow for preparing calibration curves.
Logical Relationship for Quantification
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. recipp.ipp.pt [recipp.ipp.pt]
- 5. Bioanalytical Tandem Mass Spectrometry Method for Precise Measurement of Tranexamic Acid in Human Plasma With Unveiling Methodological Advancement: Green Assessment With Advanced Metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ymerdigital.com [ymerdigital.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn-links.lww.com [cdn-links.lww.com]
- 9. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Quantification of Tranexamic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of tranexamic acid (TXA).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying tranexamic acid in biological samples?
The most prevalent and robust methods for quantifying tranexamic acid in biological matrices such as plasma, serum, and whole blood are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] These methods offer high sensitivity and selectivity, with detection limits reported to be as low as 0.01 to 0.5 μg/mL in blood plasma.[1][2] While older methods using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV or fluorescence detection exist, they often require a derivatization step because TXA lacks a natural chromophore or fluorophore.[3][4]
Q2: Why is overcoming matrix effects crucial in tranexamic acid quantification?
Matrix effects are a major concern in LC-MS/MS-based bioanalysis of tranexamic acid.[5] They occur when co-eluting endogenous components of the biological sample (e.g., phospholipids, proteins, salts) interfere with the ionization of TXA in the mass spectrometer's ion source.[5][6] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and reproducibility of the quantification.[5] Given that TXA is a polar compound with structural similarities to amino acids, the potential for interference from the biological matrix is significant.[3][4]
Q3: What is the primary mechanism of action of tranexamic acid?
Tranexamic acid is a synthetic analog of the amino acid lysine and functions as an antifibrinolytic agent.[7][8][9][10] Its primary mechanism of action involves the reversible blockade of lysine-binding sites on plasminogen.[7][8][10][11] This prevents plasminogen from converting to plasmin, the enzyme responsible for the degradation of fibrin clots.[7][8][9] By inhibiting fibrinolysis, tranexamic acid helps to stabilize blood clots and reduce bleeding.[7][8][9]
Troubleshooting Guide
Problem 1: I am observing significant ion suppression or enhancement in my LC-MS/MS analysis of tranexamic acid.
Cause: This is a classic sign of matrix effects, where co-eluting compounds from your sample matrix are interfering with the ionization of tranexamic acid.[5]
Solution:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[5][6]
-
Protein Precipitation (PPT): This is a simple and common method, often using acetonitrile or methanol.[3][12][13] While quick, it may not be sufficient to remove all interfering substances, particularly phospholipids.[6]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner sample extract than PPT.[14] Various sorbents are available, and method development is required to optimize recovery and minimize matrix components. A hydrophilic-lipophilic balanced (HLB) mixed-mode sorbent has shown good results for TXA.[2]
-
Phospholipid Removal Plates: These specialized plates are designed to specifically remove phospholipids, a major source of matrix effects in plasma and serum samples.[15]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate TXA from interfering substances based on their differential solubility in two immiscible liquids.[6]
-
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): Using a SIL-IS, such as Tranexamic acid-D2 or ¹³C₂,¹⁵N-tranexamic acid, is a highly recommended strategy.[2][4][16] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal suppression or enhancement.[16][17]
-
Modify Chromatographic Conditions: Adjusting your HPLC or UHPLC method can help to chromatographically separate tranexamic acid from the interfering matrix components.[5][17] This could involve changing the column, mobile phase composition, or gradient profile.
Problem 2: My recovery of tranexamic acid is low and inconsistent.
Cause: This could be due to suboptimal sample preparation, leading to loss of the analyte during extraction.
Solution:
-
Re-evaluate Your Extraction Method:
-
If using SPE , ensure the conditioning, loading, washing, and elution steps are optimized for tranexamic acid. The choice of sorbent and solvents is critical.
-
If using LLE , experiment with different solvent systems and pH adjustments to improve the partitioning of tranexamic acid into the desired phase.
-
For PPT , while generally providing high recovery, ensure the precipitating agent and the ratio of solvent to sample are appropriate.
-
-
Check for Analyte Stability: Tranexamic acid is generally stable, but it's good practice to evaluate its stability under your specific sample handling and storage conditions (e.g., freeze-thaw cycles, autosampler stability).[4][14]
Problem 3: I am having difficulty retaining tranexamic acid on my reversed-phase HPLC column.
Cause: Tranexamic acid is a polar molecule, which can result in poor retention on traditional C18 columns.[12]
Solution:
-
Consider a Different Stationary Phase:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are well-suited for the retention of polar compounds like tranexamic acid.[4]
-
Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange properties can also provide good retention and peak shape for TXA.[18]
-
Amide Columns: BEH amide columns have been reported to show good performance and efficiency for tranexamic acid analysis.[3]
-
-
Adjust Mobile Phase Composition:
-
For reversed-phase chromatography, using a highly aqueous mobile phase with an appropriate ion-pairing agent can improve retention.
-
For HILIC, the mobile phase will typically consist of a high percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer.
-
Quantitative Data Summary
The following tables summarize key performance metrics from various published methods for tranexamic acid quantification.
Table 1: Sample Preparation Techniques and Recovery
| Sample Preparation Method | Matrix | Recovery (%) | Reference |
| Protein Precipitation (Acetonitrile) | Human Plasma | ≥91.9 | [4] |
| Solid-Phase Microextraction (SPME) | Human Plasma | 0.19 | [19] |
| Solid-Phase Extraction (SPE) | Human Plasma | 76.01 | [14] |
| Phospholipid Removal & Protein Precipitation | Human Plasma | Not explicitly stated, but method performance was excellent | [15] |
| Liquid Samples | Human Whole Blood | 90.9 - 100.7 | [20] |
Table 2: LC-MS/MS Method Performance
| Linearity Range | LLOQ | Matrix | Internal Standard | Reference |
| 100.00–15000.00 ng/mL | 100.00 ng/mL | Human Plasma | Not specified | [12][13] |
| 30–600 ng/mL | 30 ng/mL | Human Plasma | ¹³C₂,¹⁵N-tranexamic acid | [4] |
| 150.00–15,004.00 ng/mL | 150.00 ng/mL | Human Plasma | Tranexamic acid D2 | [14][21] |
| 1.0–1000.0 μg/mL | 1.0 μg/mL | Human Plasma | Not specified | [15] |
| 1.56–300 μg/mL | 1.5 µg/mL | Human Plasma | Not specified | [19] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general guideline based on a common and straightforward sample preparation technique.[4]
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Spiking: Add the internal standard (e.g., ¹³C₂,¹⁵N-tranexamic acid in a suitable solvent) to the plasma sample.
-
Precipitation: Add 300 µL of cold acetonitrile containing 0.5% (v/v) formic acid to the tube.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject an appropriate volume of the supernatant into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for tranexamic acid quantification.
Caption: Mechanism of action of tranexamic acid.
References
- 1. Analytical methods for quantification of tranexamic acid in biological fluids: A review [recipp.ipp.pt]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. recipp.ipp.pt [recipp.ipp.pt]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. pharmacyfreak.com [pharmacyfreak.com]
- 10. The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. pharmjournal.ru [pharmjournal.ru]
- 13. researchgate.net [researchgate.net]
- 14. jyoungpharm.org [jyoungpharm.org]
- 15. LC-MS/MS determination of tranexamic acid in human plasma after phospholipid clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. myadlm.org [myadlm.org]
- 18. HPLC Determination of Tranexamic acid (TXA) on Primesep 200 Column | SIELC Technologies [sielc.com]
- 19. Determination of tranexamic acid concentration by solid phase microextraction and liquid chromatography-tandem mass spectrometry: first step to in vivo analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Development and Validation of Tranexamic Acid in Human Plasma by Using Ultra-Performance Liquid Chromatography-Mass Spectrometry – Journal of Young Pharmacists [archives.jyoungpharm.org]
How to address poor peak shape for tranexamic acid in HPLC
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of tranexamic acid, with a focus on addressing poor peak shape.
Troubleshooting Guide: Poor Peak Shape for Tranexamic Acid
Poor peak shape, such as tailing, fronting, or broadening, can compromise the accuracy and reproducibility of your tranexamic acid quantification. This guide provides a systematic approach to diagnosing and resolving these issues.
Q1: My tranexamic acid peak is exhibiting significant tailing. What are the primary causes and how can I fix it?
Peak tailing is the most common peak shape issue for tranexamic acid. It is often a result of secondary chemical interactions within the column or other system issues.
Primary Cause: Secondary Interactions with Stationary Phase
Tranexamic acid, a polar compound with a basic amine group, can interact with acidic residual silanol groups on the surface of silica-based reversed-phase columns (e.g., C18).[1][2] These secondary interactions lead to delayed elution for a portion of the analyte molecules, resulting in a tailed peak.[1]
Solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to pH 2.5-4.0) is a highly effective strategy.[3] At a lower pH, the residual silanol groups are protonated (Si-OH), minimizing their ionic interaction with the protonated amine group of tranexamic acid.[1] Always use a buffer (e.g., phosphate, formate, or acetate) to ensure a stable pH.[4][5]
-
Select an Appropriate Column:
-
End-Capped Columns: Use columns that are "end-capped," a process that chemically blocks many of the residual silanol groups, reducing the sites for secondary interactions.[1][3]
-
Alternative Stationary Phases: Consider columns with polar-embedded phases that can shield the silanol groups.[4] For highly polar compounds like tranexamic acid, Hydrophilic Interaction Liquid Chromatography (HILIC) columns can also offer better retention and peak shape.[6] Mixed-mode columns that utilize both reversed-phase and ion-exchange mechanisms can also provide excellent peak symmetry.[7][8]
-
Experimental Protocol: Mobile Phase pH Adjustment
-
Preparation of Acidified Mobile Phase: Prepare your aqueous mobile phase component with a suitable buffer (e.g., 20 mM potassium phosphate).
-
pH Adjustment: Titrate the aqueous phase with an acid (e.g., phosphoric acid or formic acid) to the desired pH (start with pH 3.0).[9]
-
Solvent Mixing: Mix the buffered aqueous phase with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.
-
System Equilibration: Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.
-
Analysis: Inject the tranexamic acid standard and observe the peak shape. Further small adjustments to the pH may be needed to achieve optimal symmetry.
Q2: All the peaks in my chromatogram, including tranexamic acid, are broad or distorted. What should I investigate?
When all peaks are affected similarly, the issue is likely related to the HPLC system hardware rather than specific chemical interactions.[10]
Potential Causes & Solutions:
-
Column Void or Contamination: A void at the column inlet or a partially blocked inlet frit can distort the sample flow path, leading to peak distortion for all analytes.[1][10]
-
Solution: First, try back-flushing the column (disconnect from the detector and flush to waste) as recommended by the manufacturer.[10] If this doesn't resolve the issue, replacing the column may be necessary. Using a guard column can help protect the analytical column from contamination and extend its lifetime.[1]
-
-
Extra-Column Volume: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause band broadening.[3][4]
-
Injector Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can cause peak distortion.[2]
Frequently Asked Questions (FAQs)
Q3: Can sample overload cause poor peak shape for tranexamic acid?
Yes. Injecting too high a concentration of tranexamic acid can saturate the stationary phase, leading to a characteristic "shark-fin" or right-triangle-shaped tailing peak, which is a classic symptom of column overload.[10]
-
Troubleshooting: Dilute your sample by a factor of 10 and reinject.[1] If the peak shape improves and becomes more symmetrical, the original issue was mass overload.
Q4: Does the choice of organic modifier (acetonitrile vs. methanol) affect the peak shape of tranexamic acid?
Yes, the choice of organic solvent can influence peak shape. Acetonitrile and methanol have different viscosities and elution strengths, which can affect chromatographic efficiency. While both are commonly used, one may provide better peak symmetry for your specific method. Often, acetonitrile is preferred for its lower viscosity, which can lead to sharper peaks.
Q5: My tranexamic acid peak is fronting. What is the likely cause?
Peak fronting is less common than tailing but can occur. Potential causes include:
-
Column Collapse: A sudden physical change or collapse of the column bed, often from operating at extreme pH or temperature, can cause severe fronting.[10] This is an irreversible failure, and the column must be replaced.
-
Sample Solvent Effect: As mentioned previously, dissolving the sample in a solvent significantly stronger than the mobile phase can sometimes lead to fronting.[5]
Data & Methodologies
For successful analysis, several HPLC methods have been developed for tranexamic acid. The key parameters are summarized below.
Table 1: Example HPLC Method Parameters for Tranexamic Acid Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (end-capped) | BEH C18 | Inertsil C18 |
| Mobile Phase | Methanol: 20 mM Acetate Buffer (75:25, v/v)[11] | Water: Acetonitrile (60:40, v/v)[12] | 55% Phosphate Buffer: 45% Methanol (v/v)[13] |
| pH | 4.0[11] | 3.8 (using acetic acid)[12] | 4.8[13] |
| Flow Rate | 0.8 mL/min[11] | 0.4 mL/min[12] | 1.0 mL/min[13] |
| Detection (UV) | 570 nm (after derivatization)[11] | 245 nm[12] | 282 nm[13] |
| Tailing Factor | Not Specified | 1.30[12] | Not Specified |
Visual Guides
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in your tranexamic acid analysis.
Caption: Troubleshooting workflow for poor HPLC peak shape.
Chemical Interaction Diagram
This diagram shows how tranexamic acid's amine group can interact with different surface sites on a C18 column, leading to poor peak shape.
Caption: Interactions of tranexamic acid with an HPLC stationary phase.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. uhplcs.com [uhplcs.com]
- 4. chromtech.com [chromtech.com]
- 5. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. HPLC Determination of Tranexamic acid (TXA) on Primesep 200 Column | SIELC Technologies [sielc.com]
- 8. HPLC Determination of Tranexamic acid (TXA) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. Separation of Tranexamic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. iajps.com [iajps.com]
Technical Support Center: Troubleshooting Low Recovery of cis-Tranexamic acid-13C2,15N in Sample Extraction
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low recovery of cis-Tranexamic acid-13C2,15N during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My recovery for this compound is consistently low. What are the most common causes?
A1: Low recovery of a polar, isotopically labeled compound like this compound during SPE can stem from several factors. The most common issues include:
-
Inappropriate Sorbent Selection: Tranexamic acid is a polar compound. Using a highly non-polar sorbent like C18 might lead to poor retention, especially if the sample matrix is aqueous.
-
Incorrect Sample pH: The ionization state of tranexamic acid is crucial for its retention on certain SPE phases. At a pH above its pKa, the carboxylic acid group will be deprotonated (negatively charged), and at a pH below its pKa, the amine group will be protonated (positively charged). This charge is key for ion-exchange mechanisms.
-
Suboptimal Wash Steps: The wash solvent may be too strong, causing the analyte to be washed away before elution.
-
Inefficient Elution: The elution solvent may not be strong enough or of the correct pH to disrupt the interaction between the analyte and the sorbent, leading to incomplete recovery.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the binding of the analyte to the sorbent or co-elute and cause ion suppression/enhancement during LC-MS analysis.[1]
Q2: What type of SPE sorbent is most suitable for tranexamic acid?
A2: Given that tranexamic acid is a polar molecule with both acidic and basic functional groups, mixed-mode or ion-exchange sorbents are often more effective than traditional reversed-phase sorbents.[2][3][4]
-
Mixed-Mode Cation Exchange (MCX): These sorbents have both reversed-phase and strong cation exchange properties. They can retain tranexamic acid through ionic interactions, which is a stronger retention mechanism than hydrophobic interactions. This allows for more rigorous washing steps to remove matrix interferences.[3]
-
Weak Cation Exchange (WCX): These can also be effective, particularly if fine-tuning of the pH for retention and elution is required.
-
Hydrophilic-Lipophilic Balanced (HLB): Some studies have shown success with HLB sorbents, which offer good retention for a broad range of compounds, including polar ones.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC phases are specifically designed for the retention of highly polar compounds and can be a good alternative.[6][7][8]
Q3: How critical is pH adjustment of the sample before loading onto the SPE cartridge?
A3: pH adjustment is critical, especially when using ion-exchange or mixed-mode SPE. For cation exchange, the pH of the sample should be adjusted to approximately two pH units below the pKa of the amine group of tranexamic acid (~10.6) to ensure it is positively charged and will bind effectively to the negatively charged sorbent. Conversely, for anion exchange, the pH should be adjusted to two units above the pKa of the carboxylic acid group (~4.3) to ensure it is negatively charged.
Q4: My analyte is being lost during the wash step. What should I do?
A4: If you are losing this compound during the wash step, your wash solvent is likely too strong.
-
For Mixed-Mode Cation Exchange: You can often use a strong organic solvent (e.g., 100% methanol) as a wash to remove hydrophobic interferences, as the analyte is retained by the much stronger ion-exchange mechanism.[3] If you are still seeing analyte loss, ensure your sample was loaded under the correct pH conditions to facilitate strong ionic binding.
-
For Reversed-Phase (e.g., C18): If you must use a reversed-phase sorbent, your wash step should be primarily aqueous with a low percentage of organic solvent. The polarity of the wash solvent needs to be high enough to remove interferences without eluting the polar tranexamic acid.
Q5: I am observing poor elution of my analyte. How can I improve this?
A5: Incomplete elution is a common problem when the elution solvent is not strong enough to break the interaction between the analyte and the sorbent.
-
For Mixed-Mode Cation Exchange: Elution is typically achieved by using a solvent that neutralizes the charge on the analyte. A common approach is to use a basic organic solvent, such as 5% ammonium hydroxide in methanol. The ammonia will deprotonate the amine group on tranexamic acid, disrupting the ionic interaction with the sorbent and allowing it to be eluted.
-
For Reversed-Phase: You may need to increase the percentage of organic solvent in your elution solution. For highly polar compounds, even 100% methanol or acetonitrile may not be sufficient. The addition of a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to the elution solvent can improve recovery by modifying the ionization state of the analyte. Some studies have shown that adding 0.5% (v/v) formic acid to acetonitrile can significantly improve recovery.[9]
Data on Tranexamic Acid Recovery
The following table summarizes recovery data for tranexamic acid and its labeled internal standard from various studies to provide a benchmark for expected performance under different extraction conditions.
| Analyte/Internal Standard | Extraction Method | Sorbent/Technique | Elution/Extraction Conditions | Average Recovery (%) | Reference |
| Tranexamic Acid | Solid-Phase Extraction | Strata-X-C | Not specified | 76.01 | [10] |
| Tranexamic Acid-d2 (TXD2) | Solid-Phase Extraction | Strata-X-C | Not specified | 78.61 | [10] |
| Tranexamic Acid | Protein Precipitation | Acetonitrile | Not applicable | >50 | [11] |
| Tranexamic Acid | Protein Precipitation | Ethanol | Not applicable | >50 | [11] |
| Tranexamic Acid | Solid Phase Microextraction (SPME) | Biocompatible C18 | Not specified | 0.19 | [12] |
| Tranexamic Acid | Protein Precipitation & HILIC | Acetonitrile with 0.5% (v/v) formic acid | Not applicable | up to 90 | [9] |
Experimental Protocols
Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE for this compound
This protocol is a general guideline and may require optimization for your specific matrix and analytical system.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution.
-
Add 200 µL of 2% formic acid in water.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet proteins.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum or positive pressure to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Collect the eluate in a clean tube.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for your LC-MS/MS analysis.
-
Visual Troubleshooting Workflows
Below are diagrams to guide you through the troubleshooting process for low recovery of this compound.
Caption: Troubleshooting workflow for low recovery of this compound.
Caption: General Solid-Phase Extraction (SPE) workflow for this compound.
References
- 1. eijppr.com [eijppr.com]
- 2. SPE Phase and Solvent Selection | Thermo Fisher Scientific - US [thermofisher.com]
- 3. biotage.com [biotage.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. recipp.ipp.pt [recipp.ipp.pt]
- 10. jyoungpharm.org [jyoungpharm.org]
- 11. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of tranexamic acid concentration by solid phase microextraction and liquid chromatography-tandem mass spectrometry: first step to in vivo analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC Gradient for Tranexamic Acid and Internal Standard Separation
Welcome to the technical support center for the chromatographic separation of tranexamic acid and its internal standards. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatography modes for separating tranexamic acid and its internal standard?
A1: The two primary liquid chromatography (LC) modes for separating tranexamic acid and its internal standard are Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2]
-
Reversed-Phase (RP) HPLC: This is a widely used technique where a nonpolar stationary phase (like C18) is used with a polar mobile phase.[1][3] However, since tranexamic acid is a polar compound, achieving adequate retention can be challenging.[2] Modifications such as using ion-pairing reagents may be necessary, but these are often not ideal for mass spectrometry (MS) detection.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (e.g., amide, amino) and a mobile phase with a high concentration of an organic solvent, like acetonitrile.[2][4] This mode is particularly well-suited for highly polar compounds like tranexamic acid, offering better retention and sensitivity, especially for LC-MS applications.[2][4]
Q2: Which type of analytical column is best suited for tranexamic acid separation?
A2: The choice of column depends on the selected chromatography mode (RP or HILIC).
-
For HILIC: BEH amide columns have demonstrated excellent performance and efficiency in separating tranexamic acid.[1] Polymer-based amino columns are also a viable option.[4]
-
For Reversed-Phase: C18 columns are the most extensively used stationary phase for tranexamic acid separation.[1] However, to enhance retention of the polar tranexamic acid molecule, alternative reversed-phase chemistries that are more polar can be explored.[2]
Q3: What are common internal standards used for tranexamic acid analysis?
A3: The ideal internal standard (IS) is an isotopically labeled version of the analyte.
-
Isotopically Labeled Tranexamic Acid: ¹³C₂,¹⁵N-tranexamic acid is a commonly used internal standard as its chemical and physical properties are nearly identical to tranexamic acid, ensuring similar behavior during sample preparation and analysis.[5] Tranexamic acid D2 is another suitable option.[6]
-
Other Compounds: Methyldopa has also been successfully used as an internal standard.[7] Norvaline has been considered due to its similar physicochemical properties. ε-aminocaproic acid (ACA) is another potential IS.[1]
Q4: My peak shape for tranexamic acid is poor. What are the possible causes and solutions?
A4: Poor peak shape, such as tailing or fronting, can be caused by several factors:
-
Secondary Interactions: Interactions between the basic amine group of tranexamic acid and residual silanols on the silica-based column packing can lead to peak tailing. Using a column with low silanol activity or end-capping can mitigate this.[8]
-
Mobile Phase pH: The pH of the mobile phase influences the ionization state of tranexamic acid. Operating at a low pH (e.g., by adding formic or phosphoric acid) can protonate the carboxylic acid group and improve peak shape.[1][8]
-
Ionic Species: The presence of tranexamic acid as different ionic species can result in irregular peak shapes.[5] Ensuring a consistent and appropriate mobile phase pH is crucial.
-
Derivatization: Although it adds a step to the sample preparation, derivatization of tranexamic acid can improve its chromatographic behavior and detection.[1]
Troubleshooting Guides
Issue 1: Poor Retention of Tranexamic Acid in Reversed-Phase LC
| Possible Cause | Troubleshooting Step |
| High Polarity of Tranexamic Acid | Increase the aqueous portion of the mobile phase (e.g., use 100% aqueous).[2] |
| Consider switching to a more polar reversed-phase column.[2] | |
| Evaluate the use of an ion-pairing reagent, but be mindful of potential LC-MS system contamination.[2] | |
| Inappropriate Mobile Phase | Optimize the mobile phase composition and pH. |
| Column Choice | Switch to a HILIC column for better retention of polar analytes.[2] |
Issue 2: Co-elution of Tranexamic Acid and Internal Standard
| Possible Cause | Troubleshooting Step |
| Insufficient Chromatographic Resolution | Modify the gradient profile. A shallower gradient can improve separation. |
| Optimize the mobile phase composition (e.g., change the organic solvent or buffer concentration). | |
| Try a different stationary phase with a different selectivity. | |
| Inappropriate Internal Standard | If not using an isotopically labeled standard, select an IS with slightly different retention characteristics. |
Issue 3: Low Sensitivity in LC-MS/MS Analysis
| Possible Cause | Troubleshooting Step |
| Poor Ionization | Optimize the mobile phase to enhance ionization. For ESI positive mode, acidic conditions (e.g., adding formic acid) are generally preferred.[1] |
| Matrix Effects | Improve sample preparation to remove interfering substances from the matrix.[5][9] |
| Use an isotopically labeled internal standard to compensate for matrix effects.[5] | |
| Suboptimal MS Parameters | Optimize MS parameters such as spray voltage, gas flows, and collision energy for the specific m/z transitions of tranexamic acid and the internal standard. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This is a common and straightforward method for preparing plasma samples for LC-MS/MS analysis.
-
To a 200 µL plasma sample, add an appropriate amount of internal standard solution.
-
Add 500 µL of cold acetonitrile to precipitate the proteins.[5]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 18,000 x g for 6 minutes at 4°C.[5]
-
Transfer the supernatant to a clean tube and inject a small volume (e.g., 10 µL) into the LC system.[5]
Representative LC-MS/MS Method Parameters
The following table summarizes typical parameters for the analysis of tranexamic acid.
| Parameter | HILIC Method Example [1] | Reversed-Phase Method Example [7] |
| Column | BEH amide (1.7 µm particles) | Xterra MS C18 (3.5 µm, 2.1 mm x 100 mm) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water | 2 mM Ammonium Acetate Buffer (pH 3.5) |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile | Acetonitrile |
| Gradient | Isocratic: 20% A, 79.9% B | Isocratic: 90% A, 10% B |
| Flow Rate | - | 0.15 mL/min |
| Injection Volume | - | - |
| Run Time | 2.75 min retention time | 5 min |
| Detection | MS/MS (ESI Positive) | MS/MS (ESI Positive) |
| m/z Transitions (Tranexamic Acid) | 158.2 → 95.2, 158.2 → 140.7, 158.2 → 122.6 | 158 → 95 |
| m/z Transitions (Methyldopa IS) | - | 212 → 166 |
Visualizations
Caption: General experimental workflow for tranexamic acid analysis.
Caption: Troubleshooting logic for common chromatographic issues.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. agilent.com [agilent.com]
- 3. Determination of Tranexamic Acid Injection and Its Related Substances by RP-HPLC [journal11.magtechjournal.com]
- 4. shodex.com [shodex.com]
- 5. recipp.ipp.pt [recipp.ipp.pt]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. Liquid chromatography-tandem mass spectrometry method for the determination of tranexamic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of Tranexamic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
Minimizing ion suppression in ESI-MS for tranexamic acid analysis
Welcome to the Technical Support Center for Tranexamic Acid Analysis. This guide provides comprehensive troubleshooting advice and frequently asked questions to help you minimize ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for tranexamic acid (TXA) analysis?
A: Ion suppression is a type of matrix effect where components in the sample (the "matrix") other than the analyte of interest interfere with the ionization of the analyte in the ESI source.[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, precision, and accuracy of your quantitative analysis.[1][3] Since tranexamic acid is often analyzed in complex biological matrices like plasma or serum, it is highly susceptible to ion suppression from co-eluting substances such as salts, proteins, and especially phospholipids.[4][5][6]
Q2: What are the most common causes of ion suppression for TXA?
A: The primary causes are substances from the biological matrix that co-elute with the highly polar tranexamic acid. These include:
-
Endogenous Phospholipids: These are major contributors to ion suppression in both positive and negative ESI modes.[5][6]
-
Salts and Non-Volatile Buffers: High concentrations of salts (e.g., from phosphate buffers) can form adducts with the analyte or compete for droplet surface charge, reducing ionization efficiency.[3][7]
-
Proteins and Amino Acids: Although many proteins are removed during initial sample preparation, residual amounts and structurally similar amino acids can interfere with TXA analysis.[3][8]
-
Mobile Phase Additives: Certain additives, like trifluoroacetic acid (TFA), are known to cause significant signal suppression in positive ESI mode.[3][9]
Q3: How can I detect if ion suppression is affecting my results?
A: A common method is the post-extraction spike experiment.[3][10] You compare the peak area of TXA in a neat solution (prepared in mobile phase) with the peak area of TXA spiked into a blank matrix sample after the extraction process. A significantly lower peak area in the matrix sample indicates ion suppression.[3] Another technique is the post-column infusion method, which helps identify regions in the chromatogram where suppression occurs.[10]
Q4: Is ESI or APCI better for minimizing ion suppression with TXA?
A: Electrospray ionization (ESI) is the standard and most effective method for ionizing polar molecules like tranexamic acid.[11][12] However, ESI is generally more prone to ion suppression than Atmospheric Pressure Chemical Ionization (APCI) because its ionization mechanism is more complex and susceptible to interferences in the liquid phase.[2][10] If severe ion suppression persists despite optimization, and if TXA sensitivity is sufficient, APCI could be considered as an alternative, though it is less commonly used for this analyte.[6][10]
Q5: Should I use reversed-phase (RP) or HILIC chromatography for TXA analysis?
A: Hydrophilic Interaction Liquid Chromatography (HILIC) is strongly recommended for tranexamic acid.[4][5] TXA is a highly polar compound and is poorly retained on traditional reversed-phase columns like C18.[13][14] HILIC uses a polar stationary phase and a high organic mobile phase, which provides excellent retention and separation of polar analytes like TXA from less polar, suppression-inducing matrix components.[13][15]
Q6: Can derivatization help reduce ion suppression?
A: Derivatization is a technique used to add a chromophore or fluorophore to TXA for UV or fluorescence detection.[15][16] While it can change the analyte's chromatographic properties, it is generally not necessary for MS detection and adds complexity and potential for error to the sample preparation workflow.[8][15] Direct MS analysis is more straightforward and sensitive.[4]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your ESI-MS analysis of tranexamic acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No TXA Signal | Severe ion suppression from matrix components. | 1. Improve Sample Cleanup: Implement a more rigorous extraction method. Move from simple protein precipitation to Solid-Phase Extraction (SPE), specifically a strong cation exchange (SCX) or a method focused on phospholipid removal.[5][6] 2. Optimize Chromatography: Switch from a reversed-phase column to a HILIC column to better retain TXA and separate it from interfering compounds.[4][15] 3. Check MS Parameters: Ensure the mass spectrometer is tuned for TXA (m/z 158.0 for [M+H]⁺) and that source parameters (voltages, gas flows) are optimized.[11][17] |
| Poor Reproducibility / High %RSD | Inconsistent matrix effects between samples. | 1. Use an Internal Standard: Incorporate a stable isotopically labeled internal standard (e.g., tranexamic acid-D2). This is the most effective way to compensate for signal variability caused by ion suppression.[7][18] 2. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples to minimize variability. |
| Irregular or Tailing Peak Shape | Presence of multiple ionic species or co-elution with matrix components. | 1. Adjust Mobile Phase pH: The addition of a small amount of acid (e.g., 0.5% formic acid) to the sample and mobile phase can ensure TXA is in a consistent protonated state, improving peak shape.[8] 2. Enhance Chromatographic Resolution: Optimize the HILIC gradient to better separate the TXA peak from any early-eluting interferences.[13] |
| Gradual Decrease in Signal Over a Run | Buildup of matrix components on the analytical column or in the MS source. | 1. Implement a Divert Valve: Use a divert valve to direct the flow to waste during the initial and final parts of the chromatogram when highly interfering, non-retained components or late-eluting lipids may emerge.[10] 2. Add a Column Wash Step: Incorporate a strong organic wash at the end of each gradient to clean the column. 3. Perform Regular Source Cleaning: Follow the manufacturer's guidelines for cleaning the ESI source components.[19] |
| Unexpectedly Abundant Ion at m/z 199 | Formation of an acetonitrile adduct. | 1. Utilize the Adduct for Quantification: The protonated acetonitrile adduct ([M+ACN+H]⁺) of TXA is often stable and highly abundant.[20][21] It can be used as the precursor ion for quantification, as it may be less prone to certain interferences.[20] 2. Modify Mobile Phase: Reducing the acetonitrile concentration can decrease the formation of this adduct, though this will also reduce retention in HILIC mode.[20] |
Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation with Phospholipid Removal
This method is a robust starting point for cleaning plasma samples.[4][5]
-
Aliquoting: Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard (e.g., tranexamic acid-D2) to each sample.
-
Precipitation: Add 500 µL of cold acetonitrile containing 0.5% (v/v) formic acid. The acid helps to improve TXA recovery and peak shape.[8][22]
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 18,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and phospholipids.[8]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: HILIC Method for TXA Separation
This chromatographic method provides good retention for tranexamic acid.
-
Column: A HILIC column, such as a BEH Amide column (e.g., 2.1 x 100 mm, 1.7 µm), is recommended for optimal performance.[15]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient:
-
Start with a high percentage of Mobile Phase B (e.g., 80-95%) to retain TXA.
-
Maintain the high organic percentage for several minutes.
-
(Optional) A shallow gradient decreasing the percentage of B can be used for elution if needed.
-
Return to initial conditions and allow the column to re-equilibrate for at least 2-3 minutes.
-
-
Column Temperature: 30-40°C.
Protocol 3: ESI-MS Parameter Optimization
Optimize the following parameters by infusing a standard solution of TXA.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Source Parameters to Optimize:
-
Capillary Voltage: Typically 2000-4000 V.[23]
-
Nebulizer Gas Pressure: Adjust based on flow rate (e.g., 30-60 psig).[23][24]
-
Drying Gas Flow and Temperature: Optimize for efficient desolvation (e.g., 10 L/min, 270-320°C).[23] Set these parameters to a stable plateau on the response curve for method robustness.[11]
-
Data Presentation
Table 1: Comparison of Sample Preparation Methods for TXA
| Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Reference(s) |
| Protein Precipitation (ACN + Formic Acid) | ≥91.9% | No significant effects reported | Simple, fast, high recovery | [8] |
| Phospholipid Removal + Protein Precipitation | 88.4 - 96.6% (Accuracy) | CV of Matrix Factor < 6.7% | Excellent removal of phospholipids, reduces suppression | [4][5] |
| Solid-Phase Extraction (Strata-X-C) | 76.01% | Not specified | High selectivity, cleaner extract | [18][25] |
Note: Matrix Effect values are often presented as a percentage or as the coefficient of variation (CV) of the internal standard-normalized matrix factor. Lower CV values indicate more effective mitigation of ion suppression.
Visualizations
Experimental Workflow
Caption: Experimental workflow for tranexamic acid analysis.
Troubleshooting Ion Suppression
Caption: Decision tree for troubleshooting ion suppression.
Mitigation Strategy Relationships
References
- 1. longdom.org [longdom.org]
- 2. providiongroup.com [providiongroup.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS determination of tranexamic acid in human plasma after phospholipid clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 8. recipp.ipp.pt [recipp.ipp.pt]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 13. agilent.com [agilent.com]
- 14. pharmjournal.ru [pharmjournal.ru]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. A validated assay for the quantitative analysis of tranexamic acid in human serum by liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jyoungpharm.org [jyoungpharm.org]
- 19. gmi-inc.com [gmi-inc.com]
- 20. Acetonitrile Adducts of Tranexamic Acid as Sensitive Ions for Quantification at Residue Levels in Human Plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. spectroscopyonline.com [spectroscopyonline.com]
- 24. agilent.com [agilent.com]
- 25. Development and Validation of Tranexamic Acid in Human Plasma by Using Ultra-Performance Liquid Chromatography-Mass Spectrometry – Journal of Young Pharmacists [archives.jyoungpharm.org]
How to handle instability of tranexamic acid during sample processing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling the potential instability of tranexamic acid (TXA) during sample processing and analysis.
Frequently Asked Questions (FAQs)
Q1: How stable is tranexamic acid in solution and biological samples under typical laboratory conditions?
A1: Tranexamic acid is a highly stable molecule. Forced degradation studies have shown no detectable degradation when exposed to acid (0.1 N HCl), base (0.1 N NaOH), heat (64°C), or light.[1] In solution, such as 0.9% sodium chloride, it can maintain over 92% of its initial potency for up to 180 days at room temperature when protected from light.[2] Studies have also demonstrated its stability in plasma and whole blood under various storage conditions. For instance, TXA in whole blood samples is stable for up to one month at 50°C.[3][4][5]
Q2: What are the primary factors that can lead to inaccurate quantification of tranexamic acid in my samples?
A2: While tranexamic acid itself is very stable, inaccuracies in quantification typically arise from sample matrix effects and the analytical method employed rather than from degradation of the analyte.[6][7] Biological samples are complex, and endogenous substances can interfere with the analysis.[6] Therefore, proper sample preparation to remove proteins and other interfering molecules is crucial.[6][8][9] Additionally, since TXA lacks a strong chromophore, sensitive detection methods like mass spectrometry or derivatization for UV/fluorescence detection are necessary for accurate measurement at low concentrations.[6][7]
Q3: Are there any known chemical incompatibilities of tranexamic acid that I should be aware of during sample preparation?
A3: Tranexamic acid is generally stable when mixed with various antiseptic solutions such as 0.1% chlorhexidine gluconate, 10% povidone-iodine, and 3% or 1.5% hydrogen peroxide.[10][11] However, it has been shown to degrade significantly when mixed with 0.5% sodium hypochlorite (Dakin's solution).[10][11] Therefore, contact with strong oxidizing agents should be avoided during sample processing.
Q4: What is the recommended procedure for collecting and storing blood samples for tranexamic acid analysis?
A4: For plasma analysis, blood samples should be collected in tubes containing an anticoagulant like EDTA and then centrifuged to separate the plasma. The resulting plasma samples should be stored frozen, typically at -20°C or -80°C, prior to analysis.[9] Tranexamic acid has been shown to be stable in plasma after multiple freeze-thaw cycles.[9] For whole blood analysis, samples can be collected and stored, with studies indicating stability even at elevated temperatures in dried blood spot samples.[3][4][5]
Troubleshooting Guides
Issue 1: Low or No Recovery of Tranexamic Acid
| Possible Cause | Troubleshooting Step |
| Inefficient Protein Precipitation | Ensure complete protein removal. The most common and effective protein precipitation agents for TXA analysis are acetonitrile, perchloric acid, and methanol.[6] Experiment with different agents and volumes to optimize precipitation for your specific sample matrix. |
| Poor Extraction from Solid Phase | If using solid-phase extraction (SPE), ensure the chosen sorbent and elution solvent are appropriate for the hydrophilic nature of tranexamic acid. |
| Suboptimal pH during Extraction | The ionization state of tranexamic acid is pH-dependent. Adjust the pH of your sample and extraction solvents to ensure TXA is in a form that is readily extracted and retained on your analytical column. |
| Analyte Adsorption to Labware | Use low-binding polypropylene tubes and pipette tips to minimize non-specific adsorption of tranexamic acid, especially when working with low concentrations. |
Issue 2: High Variability in Replicate Samples
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting volumes of sample, internal standard, and precipitation agents. Automated liquid handlers can improve precision. |
| Matrix Effects in Mass Spectrometry | Matrix components can suppress or enhance the ionization of tranexamic acid, leading to variability. Use a stable isotope-labeled internal standard to compensate for these effects.[12] If not available, consider more rigorous sample cleanup methods like SPE or derivatization to separate TXA from interfering matrix components. |
| Incomplete Derivatization (if applicable) | If using UV or fluorescence detection that requires derivatization, ensure the reaction goes to completion by optimizing reaction time, temperature, and reagent concentrations. |
Data Presentation: Tranexamic Acid Stability
The following tables summarize the stability of tranexamic acid under various conditions as reported in the literature.
Table 1: Stability of Tranexamic Acid in Solution
| Solution | Container | Storage Temperature | Duration | Remaining Potency | Reference |
| 1 g in 65 mL 0.9% NaCl | Ethylene/propylene copolymer plastic | Room Temperature & Refrigerated | 90 days | ≥ 98% | [2] |
| 1 g in 50 mL 0.9% NaCl | Type 1 borosilicate glass vials | Room Temperature | 180 days | ≥ 92% | [2] |
| Injection Ampoules | Glass | -20°C, 4°C, 22°C, 50°C | 12 weeks | Stable (ampoules cracked at -20°C) | [13][14] |
Table 2: Stability of Tranexamic Acid in Biological Samples
| Sample Type | Storage Condition | Duration | Finding | Reference |
| Human Plasma | Three freeze-thaw cycles | N/A | Stable | [9] |
| Human Plasma Extracts | Room Temperature (20°C) | 24 hours | Stable | [9] |
| Human Whole Blood (dried on VAMS) | 50°C | 1 month | Stable | [3][4][5] |
Experimental Protocols
Protocol 1: Tranexamic Acid Quantification in Human Plasma by LC-MS/MS
This protocol is a generalized procedure based on common methods reported in the literature.[6][8][9]
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Internal Standard Spiking: To 100 µL of plasma, add a known concentration of a suitable internal standard (e.g., a stable isotope-labeled tranexamic acid).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (or another suitable precipitating agent like perchloric acid) to the plasma sample.
-
Vortexing: Vortex the sample vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase concentration and improve chromatographic peak shape.
-
LC-MS/MS Analysis: Inject an appropriate volume of the prepared sample into the LC-MS/MS system.
-
Column: A C18 or HILIC column is typically used.
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use tandem mass spectrometry in multiple reaction monitoring (MRM) mode to detect and quantify tranexamic acid and the internal standard.
-
Visualizations
Tranexamic Acid's Mechanism of Action
Caption: Mechanism of tranexamic acid's antifibrinolytic action.
General Workflow for Tranexamic Acid Sample Processing and Analysis
Caption: Workflow for TXA sample processing and analysis.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. neoteryx.com [neoteryx.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Analytical methods for quantification of tranexamic acid in biological fluids: A review [recipp.ipp.pt]
- 8. pharmjournal.ru [pharmjournal.ru]
- 9. recipp.ipp.pt [recipp.ipp.pt]
- 10. Stability analysis of tranexamic acid in the presence of various antiseptic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Stability of tranexamic acid after 12-week storage at temperatures from -20°c to 50°c - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving sensitivity for low concentrations of tranexamic acid
Welcome to the technical support center for the analysis of tranexamic acid (TXA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance sensitivity and accuracy when measuring low concentrations of TXA.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for quantifying low concentrations of tranexamic acid?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for quantifying tranexamic acid in biological samples.[1][2][3] Detection limits in the range of 0.01 to 0.5 µg/mL in blood plasma have been achieved with this technique.[2] For even greater sensitivity, methods using ultra-high performance liquid chromatography (UHPLC-MS/MS) have been developed, reaching a limit of detection (LOD) of 18 ng/mL in plasma.[3][4]
Q2: Why is derivatization sometimes necessary for tranexamic acid analysis?
A2: Tranexamic acid lacks a natural chromophore or fluorophore in its structure, which means it absorbs light poorly and does not fluoresce.[2][5] This makes it difficult to detect using common HPLC detectors like UV-Vis or fluorescence detectors.[5][6][7] Derivatization is a chemical process that attaches a molecule (a derivatizing agent) with chromophoric or fluorophoric properties to the TXA molecule.[6][7] This significantly enhances its detectability, with some methods reporting a 1000-fold improvement in sensitivity for UV detection after derivatization.[8]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of TXA?
A3: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS.[3][9] To minimize them, you can:
-
Optimize Sample Preparation: Employ efficient cleanup techniques like solid-phase extraction (SPE) or phospholipid removal to eliminate interfering substances.[1][10]
-
Improve Chromatographic Separation: Use techniques like Hydrophilic Interaction Liquid Chromatography (HILIC), which can provide better retention and separation for polar compounds like TXA away from matrix components.[2][10][11]
-
Use an Internal Standard (IS): The most effective strategy is to use a stable isotope-labeled internal standard (SIL-IS), such as Tranexamic acid-D2.[1][2] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction and quantification.[2]
Q4: What are the advantages of Solid-Phase Microextraction (SPME) for TXA analysis?
A4: Solid-Phase Microextraction (SPME) is a sample preparation technique that offers several advantages. It is a relatively simple, rapid, and efficient extraction method.[12][13] A key benefit is the development of biocompatible coatings that allow for direct extraction from complex biological samples like plasma, potentially eliminating the need for prior sample preparation steps and minimizing matrix effects.[9][13] This can also facilitate automation and the potential for in-vivo analysis.[13]
Q5: HILIC vs. Reversed-Phase Chromatography: Which is better for TXA?
A5: Tranexamic acid is a highly polar molecule, which makes it poorly retained on traditional nonpolar reversed-phase columns (like C18).[11][14] Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase and is specifically designed for better retention of polar analytes.[11] Several studies report that HILIC columns, such as those with BEH amide phases, show excellent performance and efficiency for TXA analysis, leading to better separation from matrix interferences and increased method sensitivity.[2][3]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase pH | Tranexamic acid is an amino acid derivative. The mobile phase pH can affect its ionization state and interaction with the column. Adjust the pH to ensure a consistent ionic form. For reversed-phase, a pH of 2.5-3.5 is often used.[15][16] |
| Poor Retention on Reversed-Phase Column | As a polar compound, TXA has low affinity for C18 columns.[11] Consider switching to a HILIC column for better retention and peak shape.[2][3] Alternatively, use a reversed-phase column designed for polar analytes. |
| Sample Overload | Injecting a sample with too high a concentration can lead to peak fronting. Dilute the sample or reduce the injection volume. |
| Sub-optimal Extraction Solvent | The solvent used for sample extraction can impact peak shape. For instance, using acetonitrile for extraction has been reported to yield poor peak shapes in some methods.[17] A water/methanol mixture is often a better choice.[17] |
| Column Contamination or Degradation | Matrix components can build up on the column. Flush the column with a strong solvent or replace it if performance does not improve. |
Issue 2: Low Signal Intensity / Poor Sensitivity
| Potential Cause | Recommended Solution |
| Sub-optimal Detection Method | For HPLC, if not using mass spectrometry, TXA requires derivatization for sensitive UV or fluorescence detection.[2][5] Ensure you are using an appropriate derivatizing agent like Dansyl chloride or Fluorescamine.[8][18] |
| Ion Suppression (LC-MS/MS) | Co-eluting matrix components can suppress the ionization of TXA.[3] Improve sample cleanup using SPE or phospholipid removal plates.[10] Enhance chromatographic separation to move the TXA peak away from interfering compounds. Use a stable isotope-labeled internal standard to compensate for suppression.[2][3] |
| Inefficient Sample Extraction/Recovery | The chosen sample preparation method may not be efficient. Protein precipitation is simple but may have lower recovery and less cleanup than SPE.[2][12] Optimize your SPE protocol (sorbent type, wash/elution solvents) or consider alternative methods like SPME for better recovery.[12][19] |
| Sub-optimal Mass Spectrometer Settings | For MS/MS, ensure that ionization source parameters (e.g., temperature, gas flows) and collision energies for Multiple Reaction Monitoring (MRM) transitions are fully optimized for TXA and its internal standard. |
Quantitative Data Summary
Table 1: Comparison of LLOQ/LOD for Various Analytical Methods
| Method | Sample Matrix | LLOQ | LOD | Reference |
| LC-MS/MS | Human Plasma | 0.1 mg/L (100 ng/mL) | N/A | [10] |
| LC-MS/MS | Human Serum | 0.5 µg/mL (500 ng/mL) | N/A | [10] |
| HPLC-MS/MS | Human Plasma | 100 ng/mL | N/A | [14] |
| UHPLC-MS/MS | Human Plasma | 30 ng/mL | 18 ng/mL | [3][4] |
| LC-MS/MS | Human Serum | 1.0 µg/mL | N/A | [20] |
| Derivatization (Fluorescamine) - Spectrofluorimetry | Spiked Human Plasma | 0.0719 µg/mL (71.9 ng/mL) | 0.0237 µg/mL | [18] |
| Derivatization (Dansyl Chloride) - CapLC-UV | Human Plasma | 3 pmol | 3 pmol | [8] |
| Derivatization (Benzene Sulfonyl Chloride) - HPLC-UV | N/A | 1 µg/mL | 0.3 µg/mL | [5][6] |
| Derivatization (2,4-dinitrofluorobenzene) - RP-HPLC | N/A | 0.0064 µg/mL (6.4 ng/mL) | 0.0021 µg/mL | [21][22] |
Table 2: Performance of Different Sample Preparation Techniques
| Preparation Technique | Analyte | Matrix | Recovery % | RSD % (Precision) | Reference |
| Solid Phase Microextraction (SPME) | TXA | Plasma | 64.9 - 78.2% | < 10% | [12] |
| Protein Precipitation (Acetonitrile) | TXA | Plasma | ≥ 91.9% | ≤ 4.5% | [3] |
| Solid Phase Extraction (SPE) | TXA & TX-D2 | Plasma | 76.01% & 78.61% | N/A | [23] |
| VAMS Microsampling | TXA | Dried Blood | 93 - 101% | < 10% (for IS normalized) | [17] |
Experimental Protocols
Protocol 1: UHPLC-MS/MS Quantification of TXA in Human Plasma
(Based on the method described by Barreiros et al.)[3]
-
Internal Standard Spiking: To 100 µL of plasma sample, add the internal standard (¹³C₂,¹⁵N-tranexamic acid).
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.5% (v/v) formic acid to the sample.
-
Vortex and Centrifuge: Vortex the mixture for 30 seconds, then centrifuge at 18,000 x g for 6 minutes at 4°C.
-
Sample Injection: Collect the supernatant and inject 10 µL into the UHPLC-MS/MS system.
-
Chromatographic Conditions:
-
Column: BEH Amide column (e.g., 50 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25, v/v), both containing a small amount of formic acid (e.g., 0.1%).
-
Flow Rate: As appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tranexamic Acid: m/z 158.25 → 95.15
-
¹³C₂,¹⁵N-TXA (IS): m/z 161.25 → Precursor ion
-
-
Protocol 2: Pre-column Derivatization with Fluorescamine for Fluorimetric Detection
(Based on the method described by Al-Majed et al.)[18]
-
Sample Preparation: Prepare an aqueous solution of the TXA sample. For plasma, perform protein precipitation with acetonitrile, evaporate the supernatant, and reconstitute the residue in buffer.
-
Reaction Mixture: In a test tube, mix 1.0 mL of the TXA sample solution with 1.0 mL of borate buffer (pH 8.3).
-
Derivatization: Add 1.0 mL of fluorescamine reagent solution (prepared in acetone).
-
Incubation: Mix thoroughly and allow the reaction to proceed at room temperature for a set time (e.g., 15 minutes) in the dark.
-
Measurement: Measure the fluorescence intensity of the resulting product.
-
Excitation Wavelength (λex): 392 nm
-
Emission Wavelength (λem): 473.5 nm
-
-
Quantification: Create a calibration curve using TXA standards treated with the same derivatization procedure.
Visualizations
Caption: General experimental workflow for tranexamic acid quantification.
Caption: Decision tree for selecting an analytical method for TXA.
Caption: How an internal standard corrects for matrix-induced ion suppression.
References
- 1. Bioanalytical Tandem Mass Spectrometry Method for Precise Measurement of Tranexamic Acid in Human Plasma With Unveiling Methodological Advancement: Green Assessment With Advanced Metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. recipp.ipp.pt [recipp.ipp.pt]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of tranexamic acid in various matrices using microwave-assisted derivatization followed by dispersive liquid-liquid microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Use of a novel technique, solid phase microextraction, to measure tranexamic acid in patients undergoing cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of tranexamic acid concentration by solid phase microextraction and liquid chromatography-tandem mass spectrometry: first step to in vivo analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and Validation of Tranexamic Acid Determination in Human Plasma by HPLC-MS/MS method | Aleshina | Drug development & registration [pharmjournal.ru]
- 15. Determination of Tranexamic Acid Injection and Its Related Substances by RP-HPLC [journal11.magtechjournal.com]
- 16. iajps.com [iajps.com]
- 17. neoteryx.com [neoteryx.com]
- 18. Derivatization of tranexamic acid for its rapid spectrofluorimetric determination in pure form and pharmaceutical formulations: Application in human plasma [pubmed.ncbi.nlm.nih.gov]
- 19. Monitoring tranexamic acid in human urine by automatic solid-phase extraction combined with liquid chromatography-mass spectrometry [recipp.ipp.pt]
- 20. A validated assay for the quantitative analysis of tranexamic acid in human serum by liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. jyoungpharm.org [jyoungpharm.org]
Cis-trans isomerization of tranexamic acid during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tranexamic acid. The information provided addresses potential challenges during analysis, with a specific focus on the potential for cis-trans isomerization.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques for tranexamic acid?
A1: The most common analytical methods for the quantification of tranexamic acid in biological fluids and pharmaceutical formulations are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] Due to its lack of a strong chromophore, HPLC analysis often requires pre-column derivatization to enable UV detection.[4][5][6] LC-MS/MS methods are generally more sensitive and do not require derivatization.[1][3]
Q2: What is the active isomer of tranexamic acid?
A2: The biologically active isomer of tranexamic acid is the trans isomer, specifically trans-4-(aminomethyl)cyclohexanecarboxylic acid.[5][7] The cis isomer is considered an impurity.[8]
Q3: Is cis-trans isomerization of tranexamic acid a significant concern during routine analysis?
A3: Based on the principles of cyclohexane stereochemistry and available stability data, significant cis-trans isomerization of tranexamic acid during routine HPLC or LC-MS/MS analysis is unlikely under standard conditions. For 1,4-disubstituted cyclohexanes like tranexamic acid, the trans isomer is inherently more stable because both the aminomethyl and carboxylic acid groups can occupy equatorial positions, which minimizes steric strain.[1]
Q4: Under what conditions could isomerization potentially occur?
A4: While unlikely during routine analysis, extreme conditions could potentially promote isomerization. These may include:
-
High Temperatures: Although studies have shown tranexamic acid to be chemically stable at temperatures up to 50°C for extended periods, very high temperatures could theoretically provide enough energy to overcome the barrier for ring flipping and isomerization.[3][9][10][11]
-
Extreme pH: Strong acidic or basic conditions in the mobile phase or sample preparation could potentially catalyze isomerization, although this has not been extensively reported for tranexamic acid under typical analytical conditions.
-
UV Exposure: While generally considered not sensitive to light, prolonged exposure to high-intensity UV light, for instance in a detector, could be a theoretical source of energy for isomerization. However, the short residence time in the detector flow cell makes this improbable.
Troubleshooting Guide: Tranexamic Acid Analysis
This guide addresses common issues encountered during the analysis of tranexamic acid.
| Observed Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Secondary interactions with the stationary phase. | Use a mixed-mode column with ion-pairing groups or a reverse-phase column with low silanol activity.[9][12] Adjust mobile phase pH to suppress ionization of the carboxylic acid or protonate the amine. |
| Low Sensitivity (UV Detection) | Tranexamic acid lacks a strong chromophore. | Implement a pre-column derivatization step with a UV-active agent like benzene sulfonyl chloride.[4][5] Alternatively, use a more sensitive detection method like mass spectrometry.[3] |
| Variable Retention Times | Inconsistent mobile phase preparation or column temperature fluctuations. | Ensure precise and consistent preparation of the mobile phase. Use a column oven to maintain a stable temperature. |
| Presence of an Unexpected Peak Near the Tranexamic Acid Peak | This could be the cis-isomer of tranexamic acid or a related substance. | Confirm the identity of the peak using a reference standard for the cis-isomer if available. Review the synthesis process of the tranexamic acid standard or sample, as the cis-isomer is a known impurity from some synthetic routes.[13][14] Optimize chromatographic conditions to ensure baseline separation of the two isomers. |
| Sample Degradation | Incompatible sample matrix or storage conditions. | A study has shown that tranexamic acid can be significantly degraded by 0.5% sodium hypochlorite (Dakin's solution).[15] Ensure sample diluents and matrices are compatible. Store samples at appropriate temperatures; tranexamic acid solutions are generally stable at room temperature and under refrigeration.[3][10][16] |
Experimental Protocols
Protocol 1: HPLC Analysis of Tranexamic Acid with UV Detection (Post-Derivatization)
This protocol is based on a method involving pre-column derivatization with benzene sulfonyl chloride.[4][5]
-
Standard and Sample Preparation:
-
Prepare a stock solution of tranexamic acid in water.
-
For derivatization, mix an aliquot of the tranexamic acid solution with a solution of benzene sulfonyl chloride in an aqueous medium at room temperature.
-
-
Chromatographic Conditions:
Protocol 2: LC-MS/MS Analysis of Tranexamic Acid in Human Plasma
This protocol is a general representation based on common practices for bioanalytical methods.[3]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture and then centrifuge.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 or a suitable mixed-mode column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor for the specific precursor to product ion transitions for tranexamic acid.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A Short Explanation of the Cis-trans Relationship in Cyclohexane [unacademy.com]
- 3. ghsupplychain.org [ghsupplychain.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Stability and release of topical tranexamic acid liposome formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ymerdigital.com [ymerdigital.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability of tranexamic acid after 12-week storage at temperatures from -20°c to 50°c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
- 12. Separation of Tranexamic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Solid-state versatility in tranexamic acid drug: structural and thermal behavior of new salts and cocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1 - Google Patents [patents.google.com]
- 15. For each of the following compounds, determine whether the cis is... | Study Prep in Pearson+ [pearson.com]
- 16. Stability of tranexamic acid in 0.9% sodium chloride, stored in type 1 glass vials and ethylene/propylene copolymer plastic containers - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving co-eluting peaks with cis-Tranexamic acid-13C2,15N
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tranexamic acid and its isotopically labeled internal standards, specifically addressing challenges related to co-eluting peaks involving cis-Tranexamic acid-13C2,15N.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical challenges in the quantification of tranexamic acid?
Tranexamic acid is a polar compound with a structural resemblance to amino acids, which presents several analytical challenges. Due to the absence of a significant chromophore or fluorophore in its structure, direct UV or fluorescence detection in HPLC requires a derivatization step to enhance sensitivity.[1][2] Consequently, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) has become the preferred method for its quantification in biological matrices.[1][3][4][5] The high polarity of tranexamic acid can also lead to poor retention on traditional reversed-phase columns, often necessitating the use of Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized reversed-phase columns.[3][6][7]
Q2: Why is an isotopically labeled internal standard like this compound used?
Isotopically labeled internal standards are considered the gold standard for quantitative LC-MS/MS analysis.[1] This is because they share very similar physicochemical properties, chromatographic behavior, and ionization response with the unlabeled analyte.[1] Using a stable isotope-labeled internal standard effectively compensates for variations in sample preparation, injection volume, matrix effects, and instrument response, leading to higher accuracy and precision in quantification.[1][8]
Q3: What could be the potential sources of peak co-elution when using this compound?
Co-elution occurs when two or more compounds elute from the chromatography column at the same time.[9] When using this compound as an internal standard for the analysis of tranexamic acid (which is the trans-isomer), potential co-elution issues can arise from:
-
Isomeric Cross-Contamination: The internal standard solution may contain trace amounts of the unlabeled cis-isomer or the labeled trans-isomer.
-
In-source Isomerization: Although less common, isomerization from the trans- to the cis-form (or vice-versa) could potentially occur in the mass spectrometer's ion source.
-
Matrix Interferences: Endogenous compounds in the biological matrix may have similar retention times and produce interfering signals at the mass transitions of the analyte or internal standard.
-
Inadequate Chromatographic Separation: The chosen chromatographic method may not be capable of fully resolving the cis and trans isomers of tranexamic acid.
Troubleshooting Guide for Co-eluting Peaks
Issue 1: Poor resolution between cis- and trans-tranexamic acid isomers.
Symptoms:
-
Broad or shouldered peaks for the analyte or internal standard.
-
Inaccurate and imprecise quantification.
-
Failure to meet system suitability criteria for peak resolution.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Mobile Phase Composition | In HILIC, retention is sensitive to small changes in the organic content of the mobile phase.[7] Systematically vary the percentage of the aqueous and organic components to optimize separation. Also, adjust the buffer concentration and pH, as this can influence the retention of polar compounds.[10][11] For reversed-phase methods, experiment with different organic modifiers (e.g., methanol vs. acetonitrile) and pH.[12] |
| Inappropriate Column Chemistry | If using a standard C18 column, consider switching to a HILIC column, which is better suited for retaining and separating polar compounds like tranexamic acid.[6][7] Different HILIC stationary phases (e.g., bare silica, diol, amide) can offer different selectivities. |
| Incorrect Flow Rate or Temperature | Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase. Adjusting the column temperature can also alter selectivity and peak shape. |
| Gradient Elution Profile | If using a gradient, optimize the slope. A shallower gradient can improve the separation of closely eluting compounds. |
Issue 2: Interference from matrix components.
Symptoms:
-
Unexpected peaks at or near the retention time of the analyte or internal standard in blank matrix samples.
-
Ion suppression or enhancement affecting quantification.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Sample Cleanup | Improve the sample preparation method. Techniques like phospholipid removal or more selective solid-phase extraction (SPE) can help eliminate interfering matrix components.[3] |
| Co-eluting Endogenous Compounds | Adjust the chromatographic method (see Issue 1) to separate the interfering peak from the analyte or internal standard. |
| Mass Spectrometer Resolution | Ensure the mass spectrometer is operating at the appropriate resolution to distinguish between the analyte and interfering ions with similar mass-to-charge ratios. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This is a common and straightforward method for sample cleanup in plasma or serum analysis.[4][5]
-
To 100 µL of plasma/serum in a microcentrifuge tube, add the internal standard solution.
-
Add 300-400 µL of a cold protein precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
LC-MS/MS Method for Tranexamic Acid Analysis
The following is a representative HILIC-based LC-MS/MS method.
Chromatographic Conditions:
-
Column: A HILIC column (e.g., BEH HILIC, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 95% B, hold for 0.5 min, decrease to 50% B over 2.5 min, hold for 1 min, then return to 95% B and re-equilibrate for 2 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tranexamic Acid (trans): Precursor ion (m/z) 158.1 → Product ion (m/z) 123.1
-
This compound (Internal Standard): Precursor ion (m/z) 161.1 → Product ion (m/z) 126.1
-
-
Key MS Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument manufacturer's recommendations.
Quantitative Data Summary
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Typical Retention Time (HILIC) |
| Tranexamic Acid (trans) | 158.1 | 123.1 | ~2.5 min |
| This compound | 161.1 | 126.1 | Dependent on specific method, should be close to the trans-isomer |
Diagrams
Caption: A typical experimental workflow for the quantification of tranexamic acid in biological samples.
Caption: A logical troubleshooting workflow for resolving co-eluting peaks in tranexamic acid analysis.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS determination of tranexamic acid in human plasma after phospholipid clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijbpas.com [ijbpas.com]
- 5. Development and Validation of Tranexamic Acid Determination in Human Plasma by HPLC-MS/MS method | Aleshina | Drug development & registration [pharmjournal.ru]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. recipp.ipp.pt [recipp.ipp.pt]
- 9. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 10. How to Avoid Common Problems with HILIC Methods [restek.com]
- 11. HILIC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Development and Validation of Tranexamic Acid in Human Plasma by Using Ultra-Performance Liquid Chromatography-Mass Spectrometry – Journal of Young Pharmacists [archives.jyoungpharm.org]
Technical Support Center: Optimizing Tranexamic Acid Recovery from Plasma Samples
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of different protein precipitation methods on tranexamic acid recovery. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Which protein precipitation method is most commonly used for tranexamic acid analysis in plasma?
A1: Acetonitrile is the most frequently reported solvent for protein precipitation in bioanalytical methods for tranexamic acid quantification in plasma.[1][2][3] It is effective and compatible with downstream analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).
Q2: What are the typical recovery rates for tranexamic acid using protein precipitation?
A2: Tranexamic acid recovery can be quite high, with some methods reporting recoveries of 91.9% or even greater than 97.8%.[2] However, recovery can be significantly influenced by the specific protocol used, including the choice of precipitant, solvent-to-sample ratio, and pH.
Q3: Can I use other protein precipitation methods like trichloroacetic acid (TCA) or methanol?
A3: Yes, other methods such as precipitation with trichloroacetic acid (TCA), perchloric acid, and methanol can be used.[4][5] However, the efficiency of these methods for tranexamic acid recovery should be validated in your specific workflow. For instance, while TCA is a very effective protein precipitant, it is a strong acid and may require a neutralization step before analysis.[5][6] Methanol is another organic solvent used for protein precipitation, but acetonitrile is often found to be more efficient at protein removal.[4][7]
Q4: How does the chemical nature of tranexamic acid affect its recovery?
A4: Tranexamic acid is a small, polar molecule and a synthetic analog of the amino acid lysine.[2] Its high polarity means it is highly soluble in aqueous solutions and may have different recovery characteristics compared to nonpolar analytes during protein precipitation with organic solvents. Careful optimization of the precipitation conditions is crucial to ensure it remains in the supernatant for analysis.
Troubleshooting Guide
Issue 1: Low Recovery of Tranexamic Acid
Possible Causes:
-
Incomplete Protein Precipitation: If proteins are not fully precipitated, tranexamic acid may be trapped in the protein pellet, leading to low recovery in the supernatant.
-
Co-precipitation of Tranexamic Acid: The precipitating agent and conditions may cause tranexamic acid to come out of solution along with the proteins. This can be a concern for polar analytes when using organic solvents.
-
Incorrect Solvent-to-Sample Ratio: An insufficient volume of the precipitating solvent may not effectively precipitate proteins, while an excessive volume can dilute the sample and potentially affect tranexamic acid solubility. A common ratio for acetonitrile is 3:1 (solvent:sample).[4]
-
pH of the Sample: The pH of the sample can influence the charge of both the proteins and tranexamic acid, affecting their solubility and interaction during precipitation. Tranexamic acid stability can be pH-dependent.[8][9]
-
Inadequate Vortexing or Incubation: Insufficient mixing or incubation time can lead to incomplete protein precipitation.
Solutions:
-
Optimize the Precipitating Agent: Test different solvents (acetonitrile, methanol) or acids (TCA, perchloric acid) to find the one that provides the best recovery for your specific sample matrix and analytical method.
-
Adjust the Solvent-to-Sample Ratio: Experiment with different ratios (e.g., 2:1, 3:1, 4:1) of precipitating solvent to your plasma sample to find the optimal balance between protein removal and tranexamic acid recovery.
-
Control the pH: Consider adjusting the pH of your sample or the precipitating solvent. For example, adding a small amount of acid (like formic acid to acetonitrile) can sometimes improve protein precipitation and analyte recovery.[3] However, the stability of tranexamic acid at different pH values should be considered.[8][9][10]
-
Ensure Thorough Mixing and Adequate Incubation: Vortex samples vigorously for a sufficient amount of time (e.g., 30 seconds to 1 minute) after adding the precipitating agent.[3] An appropriate incubation period, often on ice, can also enhance protein precipitation.
-
Check for Pellet Loss: Be careful when separating the supernatant from the protein pellet to avoid aspirating any of the pellet.
Issue 2: High Signal Variability or Poor Reproducibility
Possible Causes:
-
Inconsistent Precipitation: Minor variations in temperature, incubation time, or vortexing speed can lead to inconsistent protein precipitation and, consequently, variable tranexamic acid recovery.
-
Matrix Effects: Residual matrix components in the supernatant after precipitation can interfere with the ionization of tranexamic acid in the mass spectrometer, leading to signal suppression or enhancement.
-
Sample Handling Errors: Inconsistent pipetting of the sample, internal standard, or precipitating solvent can introduce significant variability.
Solutions:
-
Standardize the Protocol: Ensure all steps of the protein precipitation protocol are performed consistently for all samples, including temperature, incubation times, and mixing procedures.
-
Incorporate an Internal Standard: Use a stable isotope-labeled internal standard for tranexamic acid to compensate for variability in sample preparation and matrix effects.
-
Optimize Sample Clean-up: If matrix effects are significant, consider a more rigorous sample clean-up method following protein precipitation, such as solid-phase extraction (SPE).
-
Dilute the Sample: Diluting the supernatant before injection into the LC-MS/MS system can sometimes mitigate matrix effects.
Data on Tranexamic Acid Recovery
| Protein Precipitation Method | Precipitating Agent | Reported Recovery (%) | Reference |
| Protein Precipitation | Acetonitrile with 0.5% (v/v) formic acid | ≥91.9 | [11] |
| Protein Precipitation | Not specified | >97.8 | [2] |
| Solid Phase Microextraction (SPME) | Biocompatible C18 coating | 0.19 | [12] |
Note: Recovery percentages can vary significantly based on the specific experimental conditions.
Experimental Protocols
Acetonitrile Precipitation Protocol
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Aliquot Sample: Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add Internal Standard: Add the appropriate amount of internal standard solution to each sample.
-
Add Acetonitrile: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid, optional) to the plasma sample.[4]
-
Vortex: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.[3]
-
Incubate: Incubate the samples on ice or at 4°C for 10-20 minutes to facilitate protein precipitation.
-
Centrifuge: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[13]
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase for LC-MS/MS analysis.
Trichloroacetic Acid (TCA) Precipitation Protocol
This protocol is a general guideline and requires careful handling of the corrosive acid.
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Aliquot Sample: Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add Internal Standard: Add the appropriate amount of internal standard solution to each sample.
-
Add TCA: Add an equal volume (100 µL) of ice-cold 10% (w/v) TCA solution to the plasma sample.
-
Vortex: Vortex the mixture thoroughly for 30 seconds.
-
Incubate: Incubate the samples on ice for 10-30 minutes.
-
Centrifuge: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[13]
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube.
-
Neutralization: Neutralize the supernatant with a suitable base (e.g., sodium hydroxide or potassium hydroxide) to a pH compatible with your analytical column and method before injection.
Experimental Workflow and Logical Relationships
Caption: Experimental workflow for tranexamic acid recovery analysis.
Caption: Troubleshooting logic for low tranexamic acid recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Acetonitrile Adducts of Tranexamic Acid as Sensitive Ions for Quantification at Residue Levels in Human Plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 6. Trichloroacetic acid-induced protein precipitation involves the reversible association of a stable partially structured intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Formulation, Characterization, and Optimization of a Topical Gel Containing Tranexamic Acid to Prevent Superficial Bleeding: In Vivo and In Vitro Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of tranexamic acid in 0.9% sodium chloride, stored in type 1 glass vials and ethylene/propylene copolymer plastic containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. its.caltech.edu [its.caltech.edu]
Validation & Comparative
Validation of a bioanalytical method for tranexamic acid using a stable isotope standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of tranexamic acid in human plasma, with a focus on the validation of techniques utilizing a stable isotope-labeled internal standard versus those employing other internal standards. The methodologies and data presented are collated from peer-reviewed studies to assist in the selection and development of robust and reliable bioanalytical assays for pharmacokinetic and bioequivalence studies.
Method Performance: Stable Isotope vs. Alternative Internal Standards
The use of a stable isotope-labeled internal standard (SIL-IS) is widely considered the gold standard in quantitative bioanalytical mass spectrometry.[1][2] This preference is due to the near-identical physicochemical properties of the SIL-IS to the analyte, which allows it to effectively compensate for variability during sample preparation and analysis, including extraction efficiency and matrix effects.[1] This guide compares methods using SIL-IS, such as Tranexamic acid-D2 and ¹³C₂,¹⁵N-Tranexamic acid, with methods using alternative internal standards like methyldopa and vildagliptin.
Quantitative Validation Data Summary
The following tables summarize the key validation parameters for different bioanalytical methods for tranexamic acid quantification.
Table 1: Methods Utilizing a Stable Isotope-Labeled Internal Standard
| Parameter | Method 1: UPLC-MS/MS (Tranexamic acid-D2)[3] | Method 2: HPLC-MS/MS (Tranexamic acid-D2)[4][5] | Method 3: UHPLC-MS/MS (¹³C₂,¹⁵N-Tranexamic acid)[6] |
| Linearity Range (ng/mL) | 150.00 - 15,004.00 | 75 - 15,000 | 30 - 600 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 151.00 | 75 | 18 (LOD) |
| Accuracy (%) | Within ±15% of nominal values | Within ±15% of nominal values | 96.4 - 105.7 |
| Precision (% CV) | ≤ 15.0 | ≤ 15% | ≤ 4.5 |
| Recovery (%) | 76.01 (Analyte), 78.61 (IS) | Not explicitly stated | ≥ 91.9 |
Table 2: Methods Utilizing Alternative Internal Standards
| Parameter | Method 4: HPLC-MS/MS (Vildagliptin)[7] | Method 5: HPLC-MS/MS (Methyldopa) | Method 6: LC-MS/MS (cis-4-aminocyclohexanecarboxylic acid)[8] |
| Linearity Range (ng/mL) | 100.00 - 15,000.00[4][9] | 20 - 10,000 | 1,000 - 200,000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 100.00 | 20 | 1,000 |
| Accuracy (%) | Within ±15% of nominal values | Not explicitly stated | Within ±15% of nominal values |
| Precision (% CV) | ≤ 15% | Not explicitly stated | < 15% |
| Recovery (%) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the experimental protocols for the key methods cited in this guide.
Method 1: UPLC-MS/MS with Tranexamic acid-D2 Internal Standard[3]
Sample Preparation (Solid Phase Extraction)
-
To 100 µL of human plasma, add 50 µL of the internal standard working solution (Tranexamic acid-D2, ~2500 ng/mL).
-
Add 500 µL of 20% formic acid in water and vortex.
-
Condition a Strata-X-C 33 µm SPE cartridge with 0.500 mL of methanol followed by 0.500 mL of 2% formic acid in water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with an appropriate solvent.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
Chromatographic and Mass Spectrometric Conditions
-
LC System: UPLC system
-
Column: Not specified
-
Mobile Phase: Acetonitrile: 100mM ammonium formate pH 3.5 (60:40 v/v)
-
Flow Rate: 0.300 mL/min
-
Injection Volume: 5 µL
-
MS System: Tandem Mass Spectrometer
-
Ionization Mode: Positive Ion Electrospray
-
Monitored Transitions: Not specified
Method 4: HPLC-MS/MS with Vildagliptin Internal Standard[7]
Sample Preparation (Protein Precipitation)
-
To a volume of human plasma, add a specified volume of the internal standard working solution (vildagliptin).
-
Add acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for injection.
Chromatographic and Mass Spectrometric Conditions
-
LC System: Shimadzu Nexera XR HPLC
-
Column: Not specified
-
Mobile Phase: Gradient elution with methanol and water containing formic acid and ammonia hydrate.
-
Flow Rate: Not specified
-
Injection Volume: Not specified
-
MS System: Tandem mass spectrometer (triple quadrupole)
-
Ionization Mode: Not specified
-
Monitored Transitions: Not specified
Experimental Workflows
The following diagrams illustrate the experimental workflows for the bioanalytical methods discussed.
Caption: Workflow for tranexamic acid analysis using SPE and a stable isotope IS.
Caption: Workflow for tranexamic acid analysis using protein precipitation and an alternative IS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. Bioanalytical Tandem Mass Spectrometry Method for Precise Measurement of Tranexamic Acid in Human Plasma With Unveiling Methodological Advancement: Green Assessment With Advanced Metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. recipp.ipp.pt [recipp.ipp.pt]
- 7. pharmjournal.ru [pharmjournal.ru]
- 8. A validated assay for the quantitative analysis of tranexamic acid in human serum by liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of Tranexamic Acid Determination in Human Plasma by HPLC-MS/MS method | Aleshina | Drug development & registration [pharmjournal.ru]
A Comparative Guide: cis-Tranexamic acid-13C2,15N versus Deuterium-Labeled Standards in Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative bioanalysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. The stable isotope dilution method, utilizing an isotopically labeled version of the analyte, is the gold standard for correcting sample preparation variability and matrix effects. This guide provides an objective comparison between cis-Tranexamic acid-13C2,15N and commonly used deuterium-labeled tranexamic acid standards, supported by established principles and experimental data from analogous compounds.
Core Performance Differences: A Head-to-Head Comparison
The ideal internal standard should exhibit chemical and physical properties identical to the analyte, ensuring it behaves consistently throughout the analytical process, from extraction to detection. In this regard, standards labeled with stable heavy isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) demonstrate a significant advantage over their deuterium (²H or D) labeled counterparts.
The primary distinctions lie in their chromatographic behavior and isotopic stability:
-
Chromatographic Co-elution: ¹³C and ¹⁵N-labeled standards have physicochemical properties, such as polarity and hydrophobicity, that are virtually identical to the unlabeled analyte. This results in near-perfect co-elution during liquid chromatography (LC).[1][2] In contrast, deuterium-labeled standards can exhibit a chromatographic shift, often eluting slightly earlier than the native compound.[1][3] This "isotope effect" arises from the C-²H bond being slightly stronger and less polar than the C-¹H bond.[1] If the analyte and the internal standard do not co-elute, they may experience different degrees of ion suppression or enhancement from the sample matrix, leading to inaccurate quantification.[3]
-
Isotopic Stability: The bonds involving ¹³C and ¹⁵N are exceptionally stable, ensuring that the isotopic labels remain intact throughout the experimental workflow.[2] Deuterium labels, particularly those on heteroatoms (like oxygen or nitrogen) or activated carbon atoms, can be susceptible to back-exchange with protons from the solvent, especially under certain pH or temperature conditions.[3] This can compromise the integrity of the internal standard, leading to erroneous results.
Quantitative Data Comparison
The following table summarizes the expected performance characteristics based on these established principles:
| Performance Parameter | This compound | Deuterium-Labeled Tranexamic Acid (e.g., TXA-d2) |
| Chromatographic Co-elution with Tranexamic Acid | Excellent (Expected perfect co-elution) | Fair to Poor (Prone to chromatographic shift/isotope effect)[1][3][4] |
| Correction for Matrix Effects | Superior (Due to co-elution) | Potentially Compromised (If chromatographic shift occurs)[3] |
| Isotopic Stability | Excellent (No risk of back-exchange)[2] | Good to Fair (Potential for H/D exchange at certain positions)[3] |
| Reliability in Quantitative Bioanalysis | High | Moderate to High (Requires careful validation of chromatographic behavior) |
Experimental Protocols
To empirically compare the performance of this compound and a deuterium-labeled standard, a validated bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is required. The following is a representative protocol for the quantification of tranexamic acid in human plasma.
Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples on ice.
-
Aliquot 100 µL of each plasma sample (including calibration standards and quality controls) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (either this compound or the deuterium-labeled standard at a fixed concentration) to each tube, except for the blank matrix samples.
-
Add 400 µL of acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.
-
Vortex each tube vigorously for 1 minute.
-
Centrifuge the samples at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for a polar compound like tranexamic acid. Alternatively, a reversed-phase C18 column can be used.[5]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient is run to separate tranexamic acid from endogenous plasma components.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tranexamic Acid: Monitor the transition from the precursor ion (e.g., m/z 158.1) to a specific product ion (e.g., m/z 95.0).
-
This compound: Monitor the corresponding mass-shifted transition (e.g., m/z 161.1 → product ion).
-
Deuterium-Labeled Standard (e.g., TXA-d2): Monitor its specific mass-shifted transition (e.g., m/z 160.1 → product ion).
-
-
Data Analysis and Comparison
The primary point of comparison would be the retention time difference (ΔRT) between tranexamic acid and each of the internal standards. The peak area ratios of the analyte to the internal standard are used to construct a calibration curve and quantify the unknown samples. The accuracy and precision of the quality control samples would serve as the ultimate measure of each standard's performance.
Visualizations
The following diagrams illustrate the experimental workflow and the logical comparison between the two types of internal standards.
Conclusion and Recommendation
While both this compound and deuterium-labeled standards can be used for the quantitative analysis of tranexamic acid, the inherent properties of ¹³C and ¹⁵N labeling offer superior performance and reliability. The virtual identity in physicochemical properties between the ¹³C,¹⁵N-labeled standard and the native analyte ensures co-elution, which is critical for the accurate correction of matrix effects. Furthermore, the robust stability of the ¹³C and ¹⁵N isotopes eliminates the risk of label exchange.
For the development of the most robust, accurate, and reliable bioanalytical assays for tranexamic acid, the use of a this compound internal standard is highly recommended. While deuterium-labeled standards can be a viable and often more cost-effective option, they necessitate more rigorous validation to ensure that potential chromatographic shifts do not compromise data quality.
References
- 1. benchchem.com [benchchem.com]
- 2. ukisotope.com [ukisotope.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Inter-Laboratory Cross-Validation of Tranexamic Acid Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for the quantification of tranexamic acid (TXA) in biological matrices, facilitating the cross-validation of these assays between different laboratories. Ensuring consistency and reliability of TXA measurements is paramount in clinical trials and pharmacokinetic studies, where data from multiple sites are often pooled for analysis. This document outlines the performance characteristics of various assays, detailed experimental protocols, and visual workflows to support robust inter-laboratory comparisons.
Tranexamic acid, a synthetic analog of the amino acid lysine, is an antifibrinolytic agent used to reduce or prevent hemorrhage.[1][2] Its therapeutic efficacy is dependent on achieving and maintaining specific plasma concentrations. Therefore, accurate and precise quantification of TXA is critical for optimizing dosing regimens and ensuring patient safety.[2] The most common analytical techniques for TXA determination include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and spectrophotometric methods.[3]
Comparative Performance of Tranexamic Acid Assays
The choice of analytical method for tranexamic acid quantification depends on the required sensitivity, selectivity, and sample throughput. The following tables summarize the performance characteristics of commonly employed assays, providing a basis for comparison and selection.
Table 1: Performance Characteristics of LC-MS/MS Methods for Tranexamic Acid Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 1.0 - 200.0[1] | 0.1 - 1000.0[4] | 0.15 - 15.0[5] |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 1.0[1] | 0.1[4] | 0.15[5] |
| Precision (%RSD) | < 15%[1] | 1.2 - 3.0%[4] | Inter-day: 3.29 - 9.23%[5] |
| Accuracy (% Recovery) | Within ±15% of nominal concentration[1] | 88.4 - 96.6%[4] | Inter-day: 93.11 - 106.16%[5] |
| Internal Standard | Isotopically labeled TXA or structural analog[1][5] | 4-aminocyclohexanecarboxylic acid[6] | Tranexamic acid D2[5] |
Table 2: Performance Characteristics of HPLC Methods for Tranexamic Acid Quantification
| Parameter | Method 1 (RP-HPLC) | Method 2 (RP-HPLC) |
| Linearity Range (µg/mL) | 10 - 50[7] | 10 - 30[8] |
| Limit of Detection (LOD) (µg/mL) | 0.0132[7] | Not Reported |
| Limit of Quantification (LOQ) (µg/mL) | 0.00055[7] | Not Reported |
| Precision (%RSD) | 0.52%[7] | Not Reported |
| Accuracy (% Recovery) | 100.15%[7] | 100.41%[8] |
| Detection | UV at 220 nm[9] | UV at 280 nm[8] |
Table 3: Performance Characteristics of Spectrophotometric Methods for Tranexamic Acid Quantification
| Parameter | Method 1 (Ninhydrin) | Method 2 (DCQ) |
| Linearity Range (µg/mL) | 3 - 40[10] | 50 - 250[11] |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | 5.093 x 10³[10] | 0.52 x 10³[11] |
| Wavelength (nm) | 565[10] | 670[11] |
| Reagent | Ninhydrin[10] | 2,6-dichloroquinone-4-chlorimide (DCQ)[11] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for achieving reproducible results across different laboratories. The following sections provide an overview of the methodologies for the key assays.
LC-MS/MS Method
This method offers high sensitivity and selectivity, making it the gold standard for bioanalytical studies.
Sample Preparation:
-
To 100 µL of serum or plasma, add an internal standard.[1]
-
Precipitate proteins using an acid (e.g., perchloric acid) or an organic solvent (e.g., acetonitrile).[1][12]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube. For acidic preparations, adjust the pH.[1]
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., formate buffer) and an organic solvent (e.g., acetonitrile).[1]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.[9]
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).[1]
-
Monitored Transitions: For tranexamic acid, the precursor ion [M+H]⁺ is m/z 158.0, and a common product ion for quantification is m/z 122.7.[1]
HPLC-UV Method
A robust and cost-effective method suitable for routine analysis.
Sample Preparation:
-
For pharmaceutical dosage forms, tablets are crushed, dissolved in a suitable solvent, and diluted to the desired concentration.[7]
-
For biological samples, protein precipitation is required as described for the LC-MS/MS method.
Chromatographic Conditions:
-
Column: Octadecylsilyl silica gel (ODS) or C18 column.[7][9]
-
Mobile Phase: A mixture of a buffer (e.g., sodium dihydrogen orthophosphate) and an organic modifier (e.g., methanol or acetonitrile).[9]
-
Detection Wavelength: 220 nm.[9]
-
Injection Volume: 20 µL.[9]
Spectrophotometric Method
A simple and accessible method, though less specific than chromatographic techniques.
Methodology (using Ninhydrin):
-
Prepare a standard solution of tranexamic acid.
-
In a series of test tubes, add varying concentrations of the standard solution or the sample.
-
Add a ninhydrin solution and adjust the pH to approximately 8.0 using a buffer.[10]
-
Heat the mixture in a water bath to facilitate the color-forming reaction.[10]
-
Cool the solutions to room temperature.
-
Measure the absorbance of the resulting bluish-purple color at 565 nm against a reagent blank.[10]
Visualizing Workflows and Mechanisms
To aid in the understanding of the cross-validation process and the mechanism of action of tranexamic acid, the following diagrams are provided.
References
- 1. A validated assay for the quantitative analysis of tranexamic acid in human serum by liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical methods for quantification of tranexamic acid in biological fluids: A review [recipp.ipp.pt]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. tandfonline.com [tandfonline.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Design, development and validation of an RP-HPLC method for concurrent estimation of tranexamic acid and ethamsylate in bulk and pharmaceutical formulations [journalwjarr.com]
- 9. ymerdigital.com [ymerdigital.com]
- 10. Spectrophotometric determination of tranexamic acid in pharmaceutical bulk and dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. idosi.org [idosi.org]
- 12. Development and Validation of Tranexamic Acid Determination in Human Plasma by HPLC-MS/MS method | Aleshina | Drug development & registration [pharmjournal.ru]
Accuracy and precision of tranexamic acid quantification with cis-Tranexamic acid-13C2,15N
A deep dive into the accuracy and precision of tranexamic acid quantification, this guide provides a comparative analysis of methodologies, with a spotlight on the use of the stable isotope-labeled internal standard, cis-Tranexamic acid-13C2,15N. Designed for researchers, scientists, and drug development professionals, this document furnishes the detailed experimental data and protocols necessary to make informed decisions for bioanalytical assays.
Tranexamic acid (TXA) is a synthetic analog of the amino acid lysine and is widely used as an antifibrinolytic agent to prevent or treat excessive bleeding.[1] Accurate and precise quantification of TXA in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies, as well as for therapeutic drug monitoring.[1][2] The gold standard for small molecule quantification in complex biological fluids is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that offers high sensitivity and selectivity.[1][3]
The pinnacle of accuracy in LC-MS/MS assays is often achieved through the use of a stable isotope-labeled internal standard (SIL-IS). An ideal SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. It co-elutes with the analyte during chromatography and experiences similar ionization effects, thus compensating for variations in sample preparation and instrument response.[4] For tranexamic acid, isotopically labeled versions such as this compound serve this purpose.[2][5][6]
This guide compares the performance of TXA quantification methods that utilize a stable isotope-labeled internal standard with those employing other internal standards, such as deuterated tranexamic acid (Tranexamic acid-D2) and structural analogs like methyldopa.
Comparative Analysis of Quantitative Performance
The following tables summarize the accuracy and precision data from various studies on tranexamic acid quantification in human plasma.
Table 1: Performance of Tranexamic Acid Quantification using Stable Isotope-Labeled Internal Standards
| Internal Standard | Analytical Method | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Linearity (ng/mL) | Reference |
| 13C2,15N,trans-tranexamic acid | UHPLC-MS/MS | 30 | Not explicitly stated, but method was successfully applied to clinical study samples | Not explicitly stated, but method was successfully applied to clinical study samples | 30 - 600 | [2] |
| Tranexamic acid-D2 | HPLC-MS/MS | 75 | Not explicitly stated, but validated according to ICH M10 guidelines | Not explicitly stated, but validated according to ICH M10 guidelines | 75 - 15,000 | [7] |
Table 2: Performance of Tranexamic Acid Quantification using Other Internal Standards
| Internal Standard | Analytical Method | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Linearity (ng/mL) | Reference |
| Not specified | LC-MS/MS | 1000 | 88.4 - 96.6 | 1.2 - 3.0 | 1000 - 1,000,000 | [8][9] |
| Not specified | HPLC-MS/MS | 100 | Not specified | Not specified | 100 - 15,000 | [3] |
| Methyldopa | HPLC-MS/MS | 20 | -10.88 to 11.35 | < 11 | 20 - 10,000 | [10] |
| Not specified | UPLC-MS/MS | 150 | Within ± 15 | ≤ 15 | 150 - 15,004 | [11] |
From the data, it is evident that methods employing stable isotope-labeled internal standards, such as 13C2,15N,trans-tranexamic acid and Tranexamic acid-D2, offer a robust approach to TXA quantification. While direct comparison of accuracy and precision across different studies can be challenging due to variations in experimental conditions and validation criteria, the use of a SIL-IS is theoretically superior in compensating for matrix effects and other sources of analytical variability.[4] Methods using other internal standards like methyldopa also demonstrate acceptable performance.[10]
Experimental Protocols
Method 1: Quantification of Tranexamic Acid using 13C2,15N,trans-tranexamic acid Internal Standard by UHPLC-MS/MS
This method is adapted from a study focused on quantifying TXA in human plasma for clinical applications.[2]
1. Sample Preparation:
-
To a plasma sample, add an internal standard solution of 13C2,15N,trans-tranexamic acid.
-
Precipitate proteins by adding acetonitrile containing 0.5% (v/v) formic acid.
-
Vortex and centrifuge the sample.
-
Inject the supernatant into the UHPLC-MS/MS system.
2. Liquid Chromatography:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 10mM aqueous ammonium bicarbonate (pH 7.4) (e.g., 75:25, v/v).[2]
-
Flow Rate: 0.1 mL/min.[2]
-
Injection Volume: 0.2 µL.[2]
3. Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Selected Reaction Monitoring (SRM).
-
Transitions:
Method 2: Quantification of Tranexamic Acid using Methyldopa Internal Standard by HPLC-MS/MS
This method provides an alternative using a non-isotopically labeled internal standard.[10]
1. Sample Preparation:
-
To a 200 µL plasma sample, add the internal standard, methyldopa.
-
Deproteinate the sample using perchloric acid.
-
Centrifuge and inject the supernatant.
2. Liquid Chromatography:
-
Column: Xterra MS C18 column (2.1 mm x 100 mm, 3.5 µm).[10]
-
Mobile Phase: 10% acetonitrile in 2 mM ammonium acetate buffer (pH 3.5).[10]
-
Flow Rate: 0.15 mL/min.[10]
-
Total Run Time: 5 minutes.[10]
3. Mass Spectrometry:
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions:
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the quantification of tranexamic acid in a biological matrix using LC-MS/MS with an internal standard.
Caption: General workflow for tranexamic acid quantification.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. recipp.ipp.pt [recipp.ipp.pt]
- 3. Development and Validation of Tranexamic Acid Determination in Human Plasma by HPLC-MS/MS method | Aleshina | Drug development & registration [pharmjournal.ru]
- 4. tandfonline.com [tandfonline.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cis-Tranexamic Acid-13C2-15N | Axios Research [axios-research.com]
- 7. Bioanalytical Tandem Mass Spectrometry Method for Precise Measurement of Tranexamic Acid in Human Plasma With Unveiling Methodological Advancement: Green Assessment With Advanced Metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS determination of tranexamic acid in human plasma after phospholipid clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid chromatography-tandem mass spectrometry method for the determination of tranexamic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jyoungpharm.org [jyoungpharm.org]
A Comparative Guide to Tranexamic Acid Assays: Linearity and Range Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different analytical methods for the quantification of tranexamic acid, with a focus on linearity and range determination. The performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are compared, supported by experimental data from published studies. Detailed methodologies for each assay are provided to facilitate replication and validation.
Data Presentation: Linearity and Range Comparison
The following table summarizes the key performance characteristics of two distinct analytical methods for tranexamic acid quantification.
| Parameter | HPLC-UV Method[1] | LC-MS/MS Method[2][3] | UPLC-MS/MS Method[4] | Spectrophotometric Method[5] |
| **Linearity (R²) ** | 0.999 | > 0.997 | 0.99744 | 0.9905-1.0000 |
| Linear Range | 0.8 - 1.2 mg/mL | 100.00 - 15000.00 ng/mL | 150.00 - 15004.00 ng/mL | 10 - 70 µg/mL |
| Limit of Detection (LOD) | 0.4062 µg/mL | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Limit of Quantitation (LOQ) | 1.2311 µg/mL | 100.00 ng/mL | 150.00 ng/mL | Not explicitly stated |
| Matrix | Injection Formulation | Human Plasma | Human Plasma | Pharmaceutical Dosage Forms |
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the validation of an analytical method, with a focus on establishing linearity and range.
Caption: A generalized workflow for determining the linearity and range of an analytical method.
Experimental Protocols
HPLC-UV Method for Tranexamic Acid in Injection Formulation[1]
This method is designed for the quantification of tranexamic acid in a pharmaceutical injection formulation.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A stainless-steel column (25 cm × 4.6 mm) packed with octadecylsilyl silica gel (5 µm) (Hypersil ODS).
-
Mobile Phase: A mixture of buffer and methanol. The buffer consists of 0.1 M potassium dihydrogen orthophosphate with the pH adjusted to 3.0 with orthophosphoric acid. The final mobile phase is a mixture of this buffer and methanol.
-
Flow Rate: 0.9 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: A standard solution of 0.2% w/v tranexamic acid is prepared by dissolving 100 mg of tranexamic acid working standard in 50 mL of water and sonicating for 15 minutes.
-
Sample Preparation: The sample solution is prepared by diluting 2 mL of the injection formulation (equivalent to 200 mg of tranexamic acid) to 100 mL with water to achieve a final concentration of 0.2% w/v.
-
Linearity Determination: Linearity is established by preparing and analyzing tranexamic acid solutions at five different concentrations, ranging from 80% to 120% of the nominal concentration (0.8 mg/mL to 1.2 mg/mL). A calibration curve is constructed by plotting the peak area against the concentration.
LC-MS/MS Method for Tranexamic Acid in Human Plasma[2][3]
This method is suitable for the determination of tranexamic acid in human plasma, often used in pharmacokinetic and bioequivalence studies.
-
Instrumentation: A High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS).
-
Sample Preparation: Protein precipitation is performed by adding acetonitrile to the plasma samples.
-
Linearity Determination: The linearity of the method is assessed by preparing calibration curves in the plasma matrix over a concentration range of 100.00 to 15000.00 ng/mL.
-
Validation Parameters: The method is validated for selectivity, matrix effect, calibration curve, accuracy, precision, recovery, lower limit of quantification (LLOQ), carry-over effect, and stability.
UPLC-MS/MS Method for Tranexamic Acid in Human Plasma[4]
This is an ultra-performance liquid chromatography-tandem mass spectrometry method for the sensitive determination of tranexamic acid in human plasma.
-
Instrumentation: An Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).
-
Linearity Determination: A calibration curve is constructed and found to be linear over the concentration range of 150.00 ng/mL to 15,004.00 ng/mL. The coefficient of determination (R²) was 0.997440.
-
Lower Limit of Quantitation (LLOQ): The LLOQ is established at 150.00 ng/mL.
-
Validation: The method is validated for precision, accuracy, and percentage recovery.
Spectrophotometric Method for Tranexamic Acid in Pharmaceutical Dosage Forms[5]
This colorimetric method is a simpler and more economical approach for the determination of tranexamic acid in pharmaceutical formulations.
-
Principle: The method is based on the reaction of tranexamic acid with sodium 1,2-napthoquinone-4-sulphonate (NQS) to form a reddish-orange colored chromogen.
-
Detection Wavelength: The absorbance of the resulting chromogen is measured at a maximum wavelength of 474 nm.
-
Linearity Determination: The method demonstrates linearity in the concentration range of 10-70 µg/mL.
-
Reagents:
-
Tranexamic acid standard solution.
-
Sodium 1,2-napthoquinone-4-sulphonate (NQS) solution (0.5% w/v in distilled water).
-
-
Procedure: A specific volume of the tranexamic acid standard or sample solution is reacted with the NQS solution. The absorbance of the resulting colored complex is measured. The concentration is then determined from the calibration curve.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of Tranexamic Acid Determination in Human Plasma by HPLC-MS/MS method | Aleshina | Drug development & registration [pharmjournal.ru]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. ijpsonline.com [ijpsonline.com]
A Comparative Guide to the Specificity and Selectivity of LC-MS/MS Methods for Tranexamic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of tranexamic acid (TXA), a synthetic lysine analog used to control bleeding, is critical in clinical and research settings. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity and specificity.[1][2] This guide provides a comparative overview of various LC-MS/MS methods, focusing on the key parameters of specificity and selectivity, supported by experimental data from published studies.
Understanding Specificity and Selectivity in LC-MS/MS
In the context of bioanalytical method validation, specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. Selectivity refers to the ability to discriminate the analyte from interfering substances such as metabolites, impurities, or matrix components. For LC-MS/MS methods, selectivity is crucial for minimizing matrix effects, which can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[3][4]
Comparative Analysis of Experimental Protocols
The successful implementation of an LC-MS/MS method for tranexamic acid relies on a well-defined experimental protocol encompassing sample preparation, chromatographic separation, and mass spectrometric detection. Below is a summary of key parameters from various validated methods.
Sample Preparation
A critical step in ensuring the selectivity of an LC-MS/MS assay is the effective removal of interfering substances from the biological matrix. The most common techniques for tranexamic acid analysis include protein precipitation, solid-phase extraction (SPE), and phospholipid removal.
| Method | Sample Preparation Technique | Internal Standard (IS) | Matrix | Reference |
| Method 1 | Protein precipitation with perchloric acid | Methyldopa | Human Serum | [5][6] |
| Method 2 | Protein precipitation with acetonitrile | Tranexamic acid-D2 (TXD2) | Human Plasma | [1][2][7] |
| Method 3 | Solid-phase microextraction (SPME) with a biocompatible C18 coating | Not specified | Human Plasma | [8] |
| Method 4 | Phospholipid removal and protein precipitation | Not specified | Human Plasma | [9][10][11] |
| Method 5 | Protein precipitation with acetonitrile containing 0.5% (v/v) formic acid | 13C2,15N,trans-tranexamic acid (TXA-IS) | Human Plasma | [12] |
Chromatographic and Mass Spectrometric Conditions
The choice of chromatographic column and mobile phase composition is vital for achieving optimal separation of tranexamic acid from endogenous plasma components. Similarly, the selection of precursor and product ions in the mass spectrometer ensures high selectivity.
| Method | Chromatographic Column | Mobile Phase | Ionization Mode | MRM Transition (m/z) | Reference |
| Method 1 | XTerraTM MS C18 | Formate buffer/acetonitrile (95:5, v/v) | ESI+ | 158.0 > 122.7 | [5][6] |
| Method 2 | Zorbax Eclipse C18 | 8-mM ammonium formate buffer with 0.1% formic acid and acetonitrile (38:62, v/v) | ESI+ | Not specified | [2] |
| Method 3 | Not specified | Not specified | ESI+ | Not specified | [8] |
| Method 4 | Hydrophilic interaction liquid chromatography (HILIC) | Not specified | Multiple reaction monitoring | Not specified | [9][10][11] |
| Method 5 | Amide column | Acetonitrile-aqueous ammonium bicarbonate (pH 7.4; 10 mM) (75:25, v/v) | ESI+ | 158.25 > 95.15 (quantification), 158.25 > 123.20 (identification) | [12] |
Quantitative Comparison of Method Performance
The validation of an LC-MS/MS method involves assessing several performance characteristics. The following table summarizes key quantitative data related to the specificity and selectivity of different tranexamic acid assays.
| Method | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Recovery (%) | Matrix Effect | Precision (%RSD) | Accuracy (%) | Reference |
| Method 1 | 1000 - 200,000 | 1000 | Not specified | Not specified | Not specified | Not specified | [6] |
| Method 2 | 150 - 15,004 | 150 | 76.01 (TXA), 78.61 (TXD2) | Not specified | ≤ 15% | Not specified | [1] |
| Method 3 | 1500 - Not specified | 1500 | 0.19 | No matrix effect observed | <11% (<13% at LLOQ) | <9% (<16% at LLOQ) | [8] |
| Method 4 | 1000 - 1,000,000 | 1000 | Not specified | Negligible | 1.2 - 3.0 | 88.4 - 96.6 | [9][11] |
| Method 5 | 30 - 600 | 30 | ≥91.9 | No significant matrix effects observed | ≤ 4.5 | 96.4 - 105.7 | [12] |
Experimental Workflows and Logical Relationships
Visualizing the experimental process can aid in understanding the steps taken to ensure specificity and selectivity.
Caption: General experimental workflow for LC-MS/MS analysis of tranexamic acid.
The selection of an appropriate internal standard is a critical decision in developing a robust LC-MS/MS method. A suitable internal standard should mimic the analyte's behavior during sample preparation and ionization, thus compensating for variability.
Caption: Logic for selecting an internal standard in LC-MS/MS methods.
Conclusion
The development of a specific and selective LC-MS/MS method for tranexamic acid is achievable through careful optimization of sample preparation, chromatography, and mass spectrometry parameters. The use of a stable isotope-labeled internal standard, such as tranexamic acid-D2, is highly recommended to compensate for matrix effects and ensure the highest accuracy and precision.[1][2] Methods employing thorough sample clean-up techniques, like phospholipid removal or SPME, demonstrate excellent selectivity with minimal matrix effects.[8][9][11] The choice of a particular method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. This guide provides a foundation for researchers to compare existing methods and develop new, robust assays for the reliable quantification of tranexamic acid in various biological matrices.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. Bioanalytical Tandem Mass Spectrometry Method for Precise Measurement of Tranexamic Acid in Human Plasma With Unveiling Methodological Advancement: Green Assessment With Advanced Metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmjournal.ru [pharmjournal.ru]
- 6. A validated assay for the quantitative analysis of tranexamic acid in human serum by liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. LC–MS/MS determination of tranexamic acid in human plasma after phospholipid clean‐up | Semantic Scholar [semanticscholar.org]
- 11. LC-MS/MS determination of tranexamic acid in human plasma after phospholipid clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. recipp.ipp.pt [recipp.ipp.pt]
Robustness in Action: A Comparative Guide to Analytical Methods for Tranexamic Acid
For researchers, scientists, and drug development professionals, ensuring the reliability of an analytical method is paramount. Robustness testing, a key component of method validation, provides the necessary assurance that minor variations in method parameters will not significantly impact the accuracy and precision of the results. This guide offers a comparative analysis of two common analytical methods for the quantification of tranexamic acid: a traditional Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and a more modern Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) approach. The focus is on the robustness of these methods, supported by experimental data and detailed protocols.
Tranexamic acid, a synthetic analog of the amino acid lysine, is an important antifibrinolytic agent. Its accurate quantification in pharmaceutical formulations and biological matrices is crucial for both quality control and clinical monitoring. The choice of analytical method can significantly impact the efficiency and reliability of these measurements.
Comparative Analysis of Analytical Methods
The following table summarizes the performance characteristics of a conventional RP-HPLC-UV method and a contemporary UHPLC-MS/MS method for tranexamic acid analysis, with a focus on robustness.
| Parameter | RP-HPLC-UV Method | UHPLC-MS/MS Method |
| Principle | Separation based on polarity, detection via UV absorbance after derivatization. | Separation based on polarity, detection by mass-to-charge ratio of fragmented ions. |
| Linearity Range | 0.8 - 1.2 mg/mL[1] | 150.00 - 15,004.00 ng/mL[2] |
| Limit of Detection (LOD) | 0.4062 µg/mL[1] | 18 ng/mL in plasma[3] |
| Limit of Quantitation (LOQ) | 1.2311 µg/mL[1] | 30 ng/mL in plasma[3] |
| Accuracy (% Recovery) | 99.35% - 100.68%[1] | 96.4% - 105.7% of nominal values[3] |
| Precision (%RSD) | < 2%[1] | ≤ 4.5%[3] |
| Sample Throughput | Lower | Higher |
Robustness Testing: A Head-to-Head Comparison
Robustness is evaluated by deliberately introducing small variations to the method's parameters and observing the effect on the results, typically measured by the Relative Standard Deviation (%RSD) of the assay values.[1]
| Robustness Parameter | Variation | RP-HPLC-UV Method (%RSD) | UHPLC-MS/MS Method (%RSD) | Acceptance Criteria |
| Flow Rate | ± 10% (e.g., 0.9 mL/min vs. 1.1 mL/min) | 0.640%[1] | < 2.0% (projected) | %RSD ≤ 2.0% |
| Mobile Phase Composition | ± 2% in organic phase ratio | < 2.0% (projected) | < 2.0% (projected) | %RSD ≤ 2.0% |
| Column Temperature | ± 5°C (e.g., 25°C, 30°C, 35°C) | < 2.0% (projected) | < 2.0% (projected) | %RSD ≤ 2.0% |
| Wavelength | ± 2 nm | 1.145%[1] | N/A | %RSD ≤ 2.0% |
| Injection Volume | ± 10% | 0.924%[1] | < 2.0% (projected) | %RSD ≤ 2.0% |
Note: Projected values for the UHPLC-MS/MS method are based on the typical performance of such validated methods, as specific robustness data was not detailed in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of robustness testing.
RP-HPLC-UV Method
This method is suitable for the quantification of tranexamic acid in pharmaceutical dosage forms, such as injections.[1]
-
Chromatographic Conditions:
-
Column: Hypersil ODS C18 (250 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: A mixture of a buffer solution (11g of anhydrous sodium dihydrogen orthophosphate, 5 ml of triethylamine, and 1.4 g of sodium dodecyl sulfate in 600 ml of water, pH adjusted to 2.5 with orthophosphoric acid) and methanol (400 ml).[1]
-
Flow Rate: 1.0 mL/min[4]
-
Detection Wavelength: 220 nm[1]
-
Injection Volume: 20 µL[1]
-
Column Temperature: Ambient
-
-
Robustness Testing Protocol:
-
Prepare a standard solution of tranexamic acid at a known concentration (e.g., 1.0 mg/mL).
-
For each parameter to be tested, inject the standard solution in triplicate under the normal and varied conditions.
-
Flow Rate Variation: Analyze the standard at flow rates of 0.9 mL/min and 1.1 mL/min.[4]
-
Wavelength Variation: Analyze the standard at detection wavelengths of 218 nm and 222 nm.[1]
-
Injection Volume Variation: Analyze the standard with injection volumes of 18 µL and 22 µL.
-
Calculate the %RSD for the peak areas obtained under the different conditions.
-
UHPLC-MS/MS Method
This method is highly sensitive and selective, making it ideal for the determination of tranexamic acid in biological matrices like human plasma.[2][5]
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: BEH C18 (2.1 x 50 mm, 1.7 µm)[6]
-
Mobile Phase: Acetonitrile and 100mM ammonium formate pH 3.5 (60:40 v/v).[2]
-
Flow Rate: 0.3 mL/min[2]
-
Injection Volume: 5 µL[2]
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
MRM Transitions: Specific precursor to product ion transitions for tranexamic acid and an internal standard are monitored.
-
-
Robustness Testing Protocol:
-
Prepare a spiked plasma sample with a known concentration of tranexamic acid.
-
Perform sample preparation, typically involving protein precipitation.[3]
-
For each parameter, analyze the sample in triplicate under the normal and varied conditions.
-
Flow Rate Variation: Analyze the sample at flow rates of 0.27 mL/min and 0.33 mL/min.
-
Mobile Phase Composition Variation: Alter the acetonitrile percentage to 58% and 62%.
-
Column Temperature Variation: Analyze the sample at column temperatures of 35°C and 45°C.
-
Calculate the %RSD for the determined concentrations.
-
Visualizing the Workflow and a Relevant Pathway
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
References
Precision in Tranexamic Acid Quantification: A Comparative Analysis of Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inter-day and intra-day precision for the quantification of tranexamic acid in biological matrices, with a focus on the performance of the stable isotope-labeled internal standard, cis-Tranexamic acid-13C2,15N. The data presented is compiled from various validated bioanalytical methods to offer a comprehensive overview for researchers selecting an appropriate internal standard for their pharmacokinetic and bioequivalence studies.
Comparative Precision of Internal Standards
The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it co-elutes with the analyte and experiences similar matrix effects, leading to high precision and accuracy. While direct head-to-head comparative precision data for this compound against other internal standards is not extensively published in single studies, analysis of multiple validated methods provides a strong indication of its performance. The following table summarizes typical inter-day and intra-day precision (expressed as relative standard deviation, %RSD) observed for tranexamic acid quantification using different internal standards.
| Internal Standard | Matrix | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) | Linearity Range (ng/mL) |
| 13C2,15N,trans-tranexamic acid | Human Plasma | ≤ 4.5% | Not explicitly stated, but method showed high accuracy | 30 - 600 |
| Tranexamic acid-D2 | Human Plasma | < 15% | < 15% | 75 - 15,000 |
| Methyldopa | Human Plasma | < 11% | < 11% | 20 - 10,000 |
| 4-aminocyclohexanecarboxylic acid | Whole Blood | Not explicitly stated, but method performance was "excellent" | Not explicitly stated, but method performance was "excellent" | Not specified |
| No Internal Standard (External Calibration) | Pharmaceutical Dosage Form | 0.52% | Not specified | 10,000 - 50,000 |
Note: The precision values are representative of data from multiple studies. The performance in a specific assay will depend on the exact experimental conditions.
Based on the available data, methods employing stable isotope-labeled internal standards like 13C2,15N-tranexamic acid and Tranexamic acid-D2 consistently demonstrate high precision, with %RSD values well within the accepted regulatory limits of ≤15%. The use of a structural analog like methyldopa also provides good precision. As expected, methods without an internal standard are generally less precise and are more suitable for less complex matrices like pharmaceutical formulations rather than biological samples.
Experimental Protocols
The following are generalized experimental protocols for the quantification of tranexamic acid in human plasma using a stable isotope-labeled internal standard and LC-MS/MS.
Sample Preparation: Protein Precipitation
This is a rapid and straightforward method for sample clean-up.
-
To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (e.g., this compound in methanol).
-
Add 300 µL of a protein precipitating agent (e.g., acetonitrile or methanol containing 0.1% formic acid).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Chromatographic Conditions
A hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase C18 column can be used for the separation of the polar tranexamic acid.
-
Analytical Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase B (e.g., 95%) and gradually decrease to allow for the retention and subsequent elution of tranexamic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 - 10 µL.
Mass Spectrometric Conditions
A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode is commonly used.
-
Ionization Mode: ESI+.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor → Product Ion Transitions:
-
Tranexamic Acid: m/z 158.1 → 140.1, 158.1 → 113.1
-
This compound: m/z 161.1 → 143.1 (hypothetical, exact masses may vary slightly).
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150°C, Desolvation Temperature: 400°C).
Visualizations
Mechanism of Action of Tranexamic Acid
Tranexamic acid is an antifibrinolytic agent. It is a synthetic analog of the amino acid lysine. Its mechanism of action involves the blockage of fibrinolysis by inhibiting the binding of plasminogen and plasmin to fibrin.
Caption: Mechanism of action of tranexamic acid in the fibrinolytic pathway.
Bioanalytical Workflow for Tranexamic Acid Quantification
The following diagram illustrates a typical workflow for the quantification of tranexamic acid in a biological matrix using LC-MS/MS.
Caption: A typical bioanalytical workflow for tranexamic acid analysis.
A Comparative Analysis of Internal Standards for Tranexamic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of tranexamic acid in biological matrices is paramount. The choice of an appropriate internal standard is a critical factor in achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of commonly used internal standards for tranexamic acid analysis, supported by experimental data and detailed methodologies.
The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, compensating for variability in extraction, matrix effects, and instrument response. For tranexamic acid, a hydrophilic compound, the selection of a suitable internal standard is crucial for robust bioanalysis. The most common choices fall into two categories: stable isotope-labeled (SIL) internal standards, such as deuterated tranexamic acid, and structural analogs.
Performance Comparison of Internal Standards
The performance of an internal standard is evaluated based on several key parameters, including recovery, matrix effect, precision, and accuracy. Below is a summary of quantitative data for commonly employed internal standards for tranexamic acid.
| Internal Standard | Type | Recovery (%) | Matrix Effect | Precision (%RSD) | Accuracy (%) |
| Tranexamic acid-d2 (TXA-d2) | Stable Isotope-Labeled | 78.61[1] | Not explicitly reported, but SIL IS are known to effectively compensate for matrix effects. | Intra-day: <11, Inter-day: <11[2] | -10.88 to 11.35[2] |
| ¹³C₂,¹⁵N-tranexamic acid | Stable Isotope-Labeled | ≥91.9[3] | No significant matrix effects observed[3] | ≤4.5[4] | 96.4–105.7[4] |
| 4-aminocyclohexanecarboxylic acid | Structural Analog | Not explicitly reported | IS-normalized matrix factor CV <10%[4] | Not explicitly reported | Not explicitly reported |
| Methyldopa | Structural Analog | Not explicitly reported | Not explicitly reported | <11[2] | -10.88 to 11.35[2] |
Note: The presented data is compiled from different studies, and direct comparison should be made with caution as experimental conditions may vary.
Stable isotope-labeled internal standards, such as deuterated tranexamic acid, are generally considered the gold standard in bioanalysis.[5] Their physicochemical properties are nearly identical to the analyte, leading to similar behavior during sample processing and analysis, which allows for effective correction of matrix-induced variations. Structural analogs, while a viable alternative when a SIL internal standard is unavailable, may exhibit different extraction efficiencies and ionization responses, potentially leading to less accurate quantification.[6]
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for the quantification of tranexamic acid using different internal standards.
Sample Preparation: Protein Precipitation
A common and straightforward method for sample clean-up in tranexamic acid analysis is protein precipitation.
-
Protocol:
-
To 100 µL of plasma or serum sample, add a known concentration of the internal standard solution.
-
Add 300 µL of a precipitating agent (e.g., acetonitrile or perchloric acid).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
Liquid Chromatography
Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of polar compounds like tranexamic acid.
-
Typical LC Conditions:
-
Column: A HILIC column (e.g., BEH Amide) is commonly used.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically employed.
-
Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is common.
-
Injection Volume: Typically 5-10 µL.
-
Mass Spectrometry
Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive mode is the standard for detection and quantification.
-
Typical MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Tranexamic Acid: m/z 158.1 -> 140.1, 158.1 -> 113.1
-
Tranexamic acid-d2: m/z 160.1 -> 142.1
-
¹³C₂,¹⁵N-tranexamic acid: m/z 161.1 -> 143.1
-
4-aminocyclohexanecarboxylic acid: m/z 144.1 -> 126.1
-
Methyldopa: m/z 212.1 -> 166.1
-
-
Logical Framework for Internal Standard Selection
The choice of an internal standard is a critical decision that impacts the quality of bioanalytical data. The following diagram illustrates the logical process for selecting an appropriate internal standard.
References
Assessing the Impact of Isotopic Labeling on Chromatographic Behavior: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled compounds, particularly those incorporating deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), is a cornerstone of modern quantitative bioanalysis, particularly in mass spectrometry-based assays. These labeled analogs are often considered the "gold standard" for internal standards, intended to mimic the behavior of the analyte of interest and correct for variability during sample preparation and analysis.[1][2][3][4] However, the assumption that isotopically labeled and unlabeled compounds co-elute perfectly during chromatography is not always valid.
This guide provides an objective comparison of the impact of isotopic labeling on chromatographic behavior, supported by experimental data and detailed methodologies. Understanding this phenomenon, known as the Chromatographic Isotope Effect (CIE), is crucial for developing robust and accurate analytical methods.
The Chromatographic Isotope Effect (CIE)
The substitution of an atom with its heavier isotope can lead to subtle but measurable differences in the physicochemical properties of a molecule.[5] These differences can alter a molecule's interaction with the stationary and mobile phases in a chromatographic system, resulting in a shift in retention time. The magnitude and direction of this shift are primarily dependent on the isotope used and the chromatographic mode.
Deuterium (²H) Labeling: The Most Significant Impact
The most pronounced CIE is observed with deuterium labeling. The C-D bond is slightly shorter and stronger than the C-H bond, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[5] These seemingly minor differences can lead to significant changes in retention behavior.
-
Reversed-Phase and Gas Chromatography (Inverse Isotope Effect): In both reversed-phase high-performance liquid chromatography (RP-HPLC) and gas chromatography (GC), deuterated compounds generally elute earlier than their non-deuterated (protiated) counterparts. This is often referred to as an "inverse isotope effect."[5] The slightly lower hydrophobicity of the C-D bond compared to the C-H bond results in weaker interactions with the non-polar stationary phase in RP-HPLC.[5]
-
Normal-Phase Chromatography (Normal Isotope Effect): In contrast, deuterated compounds in normal-phase chromatography (NPC) tend to elute later than their protiated analogs.[5] This suggests a stronger interaction of the deuterated compound with the polar stationary phase.
Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling: A Minimal Effect
In contrast to deuterium, labeling with heavier isotopes like ¹³C and ¹⁵N typically results in a negligible or nonexistent chromatographic isotope effect.[6] Analytes labeled with these isotopes have almost identical retention times to their unlabeled counterparts. This makes ¹³C and ¹⁵N labeled compounds superior choices for internal standards when co-elution is critical.
Data Presentation: Quantitative Comparison of Retention Time Shifts
The following tables summarize quantitative data from various studies, illustrating the impact of isotopic labeling on retention time across different chromatographic techniques.
Table 1: Impact of Deuterium Labeling in Reversed-Phase Liquid Chromatography (RP-LC)
| Compound Pair | Chromatographic System | Retention Time (Protiated) | Retention Time (Deuterated) | Retention Time Shift (seconds) | Reference |
| Dimethyl-labeled E. coli tryptic digests (light vs. intermediate labeled) | UPLC | Not specified | Not specified | Median shift of 2.0 s | [7] |
| Dimethyl-labeled E. coli tryptic digests (light vs. heavy labeled) | UPLC | Not specified | Not specified | Median shift of 2.9 s | [7] |
| Ergothioneine / d9-Ergothioneine | HPLC | 1.44 min | 1.42 min | 1.2 s | [5] |
Table 2: Impact of Deuterium Labeling in Gas Chromatography (GC)
| Compound Pair | Chromatographic System | Retention Time (Protiated) | Retention Time (Deuterated) | Chromatographic Isotope Effect (hdIEC = tR(H)/tR(D)) | Reference |
| Metformin / d6-Metformin | GC-MS | 3.60 min | 3.57 min | 1.0084 | [6] |
| Myristic acid / D27-Myristic acid | GC-NICI-MS | Not specified | Not specified | 1.0428 | [6] |
| Arachidonic acid / D8-Arachidonic acid | GC-NICI-MS | Not specified | Not specified | 1.0009 | [6] |
Table 3: Impact of ¹³C and ¹⁵N Labeling on Chromatographic Behavior
| Isotope | Chromatographic System | Observed Effect on Retention Time | Reference |
| ¹³C | GC-MS | Almost identical retention times, lack a chromatographic isotope effect. | [6] |
| ¹⁵N | GC-MS | Almost identical retention times, lack a chromatographic isotope effect. | [6] |
| ¹⁸O | GC-MS | Almost identical retention times, lack a chromatographic isotope effect. | [6] |
Experimental Protocols
Detailed methodologies are crucial for assessing the chromatographic isotope effect and ensuring the validity of bioanalytical methods.
Protocol 1: Assessment of Chromatographic Isotope Effect by HPLC-MS/MS
Objective: To determine the retention time difference between a deuterated and non-deuterated analyte.
1. Standard Preparation:
- Prepare individual stock solutions of the protiated and deuterated analytes in a suitable solvent (e.g., methanol, acetonitrile).
- Prepare a working solution containing a 1:1 mixture of the protiated and deuterated standards.
2. Chromatographic Conditions (Example for a small molecule drug):
- HPLC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
- Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the protiated and deuterated analytes.
4. Data Analysis:
- Inject the 1:1 mixture and record the chromatograms for both analytes.
- Determine the retention time for each analyte at the peak apex.
- Calculate the retention time shift (ΔtR) by subtracting the retention time of the deuterated analyte from the protiated analyte.
Protocol 2: Bioanalytical Method Validation for an Isotopically Labeled Internal Standard
Objective: To validate a bioanalytical method using a stable isotope-labeled internal standard according to regulatory guidelines (e.g., FDA, ICH M10).[1][2][4]
1. Preparation of Calibration Standards and Quality Controls (QCs):
- Prepare separate stock solutions of the analyte and the stable isotope-labeled internal standard (SIL-IS).
- Prepare calibration standards by spiking blank biological matrix (e.g., plasma, urine) with known concentrations of the analyte.
- Prepare QCs at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
- Add the SIL-IS at a constant concentration to all calibration standards, QCs, and study samples.
2. Sample Preparation (Example using protein precipitation):
- To 100 µL of plasma sample (calibration standard, QC, or unknown), add 300 µL of acetonitrile containing the SIL-IS.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of mobile phase A.
3. LC-MS/MS Analysis:
- Perform chromatographic and mass spectrometric analysis as described in Protocol 1.
4. Validation Parameters:
- Selectivity: Analyze at least six individual lots of blank biological matrix to ensure no interference at the retention times of the analyte and SIL-IS.
- Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the SIL-IS against the nominal concentration of the analyte. The curve should have a correlation coefficient (r²) ≥ 0.99.
- Accuracy and Precision: Analyze at least five replicates of each QC level in at least three separate analytical runs. The mean accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
- Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and SIL-IS. The coefficient of variation of the IS-normalized matrix factor across different lots of matrix should be ≤15%.[1]
- Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term bench-top).
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. database.ich.org [database.ich.org]
- 5. benchchem.com [benchchem.com]
- 6. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of cis-Tranexamic acid-13C2,15N: A Step-by-Step Guide
This document provides essential safety and logistical information for the proper disposal of cis-Tranexamic acid-13C2,15N, a stable isotope-labeled compound intended for research use. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before handling or disposing of this compound, it is imperative to be familiar with its hazard profile. While this compound is not classified as hazardous waste, it can cause serious eye irritation.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses or goggles.[1]
-
Hand Protection: Wear protective gloves. Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.
-
Body Protection: A laboratory coat is recommended.
In Case of Exposure:
-
Eyes: Immediately rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing. If eye irritation persists, seek medical advice or attention.[1]
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.
Chemical and Physical Properties
A summary of the key properties of Tranexamic acid, the parent compound, is provided below. This information is crucial for understanding its behavior and potential environmental impact.
| Property | Value |
| CAS Number | 1292837-95-6 (for trans-isomer) |
| Molecular Formula | C₈H₁₅NO₂ (for the labeled compound) |
| Appearance | Solid powder |
| Solubility | Freely soluble in water and glacial acetic acid |
| Acute Toxicity (Oral LD50, Rat) | > 15,000 mg/kg[2] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to minimize environmental release and ensure the safety of laboratory personnel.
Detailed Steps:
-
Consult Local Regulations: Before beginning any disposal procedure, consult your institution's Environmental Health and Safety (EHS) office to ensure compliance with all local and national regulations.
-
Wear Appropriate PPE: At a minimum, wear safety glasses, gloves, and a lab coat.
-
Collect Waste:
-
Collect all waste material, including any unused product and contaminated disposable items (e.g., weigh boats, pipette tips), in a designated waste container.
-
The container must be made of a compatible material, be in good condition, and have a secure lid.
-
-
Label Container: Clearly label the waste container with the chemical name ("this compound") and any other information required by your institution.
-
Avoid Sewer Disposal: Do not dispose of this compound down the drain.[2] Its high water solubility means it can easily enter aquatic systems.
-
Store Securely: Store the sealed waste container in a designated and secure area, away from incompatible materials, until it is collected for disposal.
-
Arrange for Pickup: Contact your EHS office to arrange for the pickup and disposal of the chemical waste. Follow their specific procedures for waste handover.
Logical Relationship of Safety and Disposal
The following diagram illustrates the relationship between the chemical's properties, the necessary safety precautions, and the resulting disposal procedures.
By understanding the properties of this compound, appropriate safety measures can be implemented, which in turn dictate the correct disposal pathway. This integrated approach ensures a safe and compliant laboratory environment.
References
Essential Safety and Logistical Information for Handling cis-Tranexamic acid-13C2,15N
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling cis-Tranexamic acid-13C2,15N. The following procedures are designed to ensure the safe handling and disposal of this isotopically labeled compound in a laboratory setting.
Hazard Identification and Risk Assessment
This compound is a stable isotopically labeled form of cis-tranexamic acid. While the isotopic labels (¹³C and ¹⁵N) do not confer radioactivity, the chemical properties and potential hazards are expected to be similar to the parent compound, tranexamic acid.
A Safety Data Sheet (SDS) for Tranexamic Acid-13C2,15N indicates that it causes serious eye irritation.[1] The unlabelled form, tranexamic acid, is also reported to cause skin and respiratory irritation.[2][3] Therefore, appropriate personal protective equipment (PPE) and handling procedures are necessary to minimize exposure.
Key Hazards:
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.[2][3]
A thorough risk assessment should be conducted prior to handling to determine the potential for exposure and to establish appropriate control measures. For active pharmaceutical ingredients (APIs) like tranexamic acid, containment strategies are crucial to protect laboratory personnel.[4]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound. The selection of specific PPE should be based on a site-specific risk assessment.
| PPE Category | Recommended Equipment | Purpose |
| Hand Protection | Nitrile or latex gloves | To prevent skin contact. |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | To protect eyes from dust particles and splashes. A face shield may be necessary for procedures with a high risk of splashing. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Recommended when handling the powder outside of a chemical fume hood or ventilated enclosure to prevent inhalation of dust. |
| Protective Clothing | Laboratory coat | To protect skin and personal clothing from contamination. For larger quantities or tasks with a higher risk of contamination, disposable coveralls may be appropriate.[5][6] |
Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of the compound and to ensure the safety of laboratory personnel.
| Procedure | Guideline |
| Receiving | Inspect the container for damage upon receipt. Verify that the label matches the product ordered. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Follow the specific storage temperature recommendations provided by the supplier. |
| Weighing and Aliquoting | Handle the solid compound in a chemical fume hood or other ventilated enclosure to minimize inhalation of dust. Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder. |
| Solution Preparation | When dissolving the compound, add the solid to the solvent slowly to avoid splashing. Ensure adequate ventilation. |
| General Handling | Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory. |
Spill and Exposure Procedures
In the event of a spill or exposure, immediate action is necessary to mitigate any potential harm.
| Scenario | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][3] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms occur.[3] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill | For small spills of the solid, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material in a sealed container for disposal. Clean the spill area with an appropriate solvent. |
| Large Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and follow institutional procedures for large chemical spills. |
Disposal Plan
The disposal of this compound and associated waste must comply with local, state, and federal regulations. As a stable isotopically labeled compound, it is not considered radioactive waste.[7][]
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as chemical waste in accordance with institutional and local regulations. Do not dispose of down the drain. |
| Contaminated Materials | Dispose of contaminated PPE (gloves, lab coats), weighing paper, and other materials in a designated chemical waste container. |
| Empty Containers | Rinse empty containers thoroughly with an appropriate solvent. Dispose of the rinsed container as non-hazardous waste, or as required by institutional policy. The rinsate should be collected and disposed of as chemical waste. |
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receiving to disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. mcbiotec.com [mcbiotec.com]
- 3. skinandhairmanufacturinghub.com [skinandhairmanufacturinghub.com]
- 4. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 5. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 6. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 7. moravek.com [moravek.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
